DM1-PEG4-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C63H80ClN5O16 |
|---|---|
Poids moléculaire |
1198.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51+,52-,53+,59+,62+,63+/m1/s1 |
Clé InChI |
KNGFBSMTZQRQKS-SYPRPTBOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DM1-PEG4-DBCO structure and chemical properties
An In-depth Technical Guide to DM1-PEG4-DBCO: Structure, Properties, and Application in Antibody-Drug Conjugates
Introduction
This compound is a pre-formed drug-linker conjugate widely utilized in the development of Antibody-Drug Conjugates (ADCs). It combines a potent cytotoxic agent, a hydrophilic spacer, and a reactive handle for bioorthogonal conjugation. This guide provides a detailed examination of its chemical structure, properties, and the methodologies for its application in creating targeted cancer therapeutics. This molecule is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis and characterization of next-generation ADCs.
The core components of this compound are:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that acts as a microtubule-depolymerizing agent, inducing cell cycle arrest and apoptosis.[1][2]
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified antibodies via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5]
Chemical Structure and Components
The modular nature of this compound allows for a clear understanding of its function. Each component plays a critical role in the overall efficacy of the final ADC.
Caption: Modular components of the this compound drug-linker.
DM1 (Mertansine)
Mertansine, or DM1, is a thiol-containing derivative of maytansine.[1] Its mechanism of action involves binding to tubulin at the rhizoxin (B1680598) binding site, which inhibits the assembly of microtubules.[1][6] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.[2] DM1 is a potent cytotoxic agent with IC50 values in the nanomolar range for various cancer cell lines.[7]
PEG4 Linker
The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic linker composed of four repeating ethylene (B1197577) oxide units.[3] The inclusion of a PEG spacer in ADC design offers several advantages:
-
Increased Hydrophilicity: It improves the solubility of the often-hydrophobic cytotoxic payload in aqueous media, which is crucial for formulation and administration.[3][8]
-
Reduced Aggregation: The PEG linker helps prevent the aggregation of the final ADC product.[9]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and an extended circulation half-life.[3]
DBCO (Dibenzocyclooctyne)
DBCO, also known as ADIBO, is a key component for modern bioconjugation.[4] It is a cyclooctyne (B158145) that possesses significant ring strain, which allows it to react rapidly with azide (B81097) groups in a bioorthogonal manner without the need for a cytotoxic copper (I) catalyst.[5][10] This reaction, SPAAC, is highly efficient and specific, proceeding under mild physiological conditions, making it ideal for conjugating molecules to sensitive biological entities like antibodies.[11] The DBCO group is stable and does not react with other functional groups commonly found in proteins, such as amines and hydroxyls.[5]
Chemical and Physical Properties
The properties of this compound can vary slightly depending on the exact structure of the linker portion (e.g., the inclusion of other spacers like aminohexanoic acid, or Ahx). The following tables summarize the properties of the core components and representative examples of the complete conjugate.
Table 1: Properties of Individual Components
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| DM1 (Mertansine) | C₃₅H₄₈ClN₃O₁₀S | 738.29[1] | Potent microtubule inhibitor; cytotoxic.[2] Soluble in DMSO, DMF, and ethanol.[7][12] |
| PEG4 | C₈H₁₈O₅ (for the core PEG unit) | 194.22 (variable with end groups) | Hydrophilic, biocompatible, flexible spacer.[3][13] |
| DBCO (acid) | C₁₉H₁₅NO₂ | 289.33 (for the core acid) | Highly reactive with azides via SPAAC; stable under physiological conditions.[5] |
Table 2: Properties of Representative this compound Conjugates
| Supplier Example | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Conditions |
| MedChemExpress | C₆₃H₈₀ClN₅O₁₆ | 1198.79 | Off-white to light yellow solid | DMSO: 100 mg/mL (83.42 mM)[14] | -20°C, protect from light. In solvent: -80°C (6 months).[14] |
| BroadPharm | C₆₅H₈₂ClN₅O₁₇S | 1272.9 | Solid | Not specified | -20°C[6] |
| TargetMol (Ahx variant) | C₆₈H₈₉ClN₆O₁₇S | 1297.92 | Solid | Not specified | Powder: -20°C (3 years). In solvent: -80°C (1 year).[15] |
Note: The variations in formula and molecular weight are typically due to the inclusion of different spacer elements (e.g., an MCC or Ahx group) between the core components by different manufacturers. Researchers should always refer to the certificate of analysis for the specific batch they are using.
Mechanism of Action in an ADC Context
When conjugated to a tumor-targeting antibody, this compound enables the selective delivery of the DM1 payload to cancer cells. The generally accepted mechanism of action for an ADC constructed with this linker is a multi-step process.
Caption: General workflow for an ADC utilizing this compound.
Once released into the cytoplasm, DM1 exerts its potent cytotoxic effect by disrupting the microtubule network, a critical component of the cellular cytoskeleton. This interference primarily affects cells in the process of division.
Caption: Signaling pathway of DM1 following its release into the cytoplasm.
This process of inhibiting microtubule polymerization prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[1][16]
Experimental Protocols
The synthesis of an ADC using this compound requires an antibody that has been functionalized with an azide group. The conjugation is then achieved through a straightforward SPAAC reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesizing an ADC with this compound.
Detailed Protocol: Antibody-DM1 Conjugation via SPAAC
This protocol provides a general guideline. Molar excess, reaction times, and purification methods should be optimized for each specific antibody and application.
Materials:
-
Azide-modified antibody (prepared separately, e.g., using an Azide-PEG-NHS ester).
-
This compound (stored at -20°C, protected from light).[14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-amine, azide-free buffer.[17]
-
Purification column: Size-Exclusion Chromatography (SEC) column suitable for antibody purification.
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound by dissolving it in anhydrous DMSO to a concentration of 10 mM.[18] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.[17]
-
Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.[18]
-
-
SPAAC Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified antibody solution. A 2- to 4-fold molar excess of the this compound linker over the antibody is a common starting point.[18]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain antibody stability.[18]
-
Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C.[19][20] Longer incubation times can improve conjugation efficiency.[17]
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted this compound and any potential aggregates.
-
Size-Exclusion Chromatography (SEC) is the most common method. Equilibrate the SEC column with PBS (pH 7.4).
-
Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight ADC peak, which will elute first.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using Hydrophobic Interaction Chromatography (HIC), Reverse-Phase Liquid Chromatography (RP-LC), or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group, if applicable, or by other methods if the payload has a distinct absorbance).[19]
-
Purity and Aggregation: Analyze the purified ADC by SEC to assess the percentage of monomer and detect any high molecular weight aggregates.
-
Integrity: Use SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the drug-linker and the integrity of the antibody's heavy and light chains.
-
Conclusion
This compound is a powerful and versatile reagent for the construction of antibody-drug conjugates. Its well-defined components—a potent cytotoxic agent, a beneficial pharmacokinetic modifier, and a bioorthogonal conjugation handle—provide a streamlined path to developing targeted therapies. A thorough understanding of its chemical properties, mechanism of action, and the protocols for its use is essential for researchers aiming to leverage this technology for advancing cancer treatment. The methodologies described in this guide offer a solid foundation for the successful synthesis, purification, and characterization of novel ADCs.
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mertansine | 139504-50-0 [chemicalbook.com]
- 13. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 16. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Core Function of DBCO in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible ligation strategies is paramount. Among the arsenal (B13267) of chemical tools available, the dibenzocyclooctyne (DBCO) group has emerged as a cornerstone of copper-free click chemistry. This technical guide provides an in-depth exploration of the function of the DBCO group in bioconjugation, offering a comprehensive resource for professionals in research and drug development. DBCO is instrumental in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent linking of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2]
The Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary function of the DBCO group lies in its ability to react with azides via SPAAC. DBCO is a cyclic alkyne with significant ring strain.[] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly and efficiently under physiological conditions (neutral pH, aqueous environment, and ambient or body temperature) without the need for a copper(I) catalyst.[1][4] The reaction results in the formation of a stable triazole linkage.[5]
This copper-free nature is a significant advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as copper catalysts can be toxic to living cells and organisms, limiting their application in vivo.[1] The DBCO-azide reaction is highly specific and bioorthogonal, meaning it does not interfere with or cross-react with native biological functional groups such as amines, thiols, or hydroxyls, ensuring precise and targeted conjugation.[][6]
Core Advantages of DBCO-Mediated Bioconjugation
The unique properties of the DBCO group offer several key advantages in bioconjugation applications:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes DBCO-based SPAAC ideal for in vivo studies, live cell imaging, and the development of therapeutics.[1][7]
-
High Specificity and Bioorthogonality: DBCO and azide groups are highly selective for each other, minimizing off-target reactions and background interference in complex biological mixtures.[][7]
-
Rapid Reaction Kinetics: The inherent ring strain of DBCO results in fast reaction rates, enabling efficient conjugation even at low concentrations of reactants.[1] Reactions can often reach completion in minutes to a few hours.[1][8]
-
High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative or near-quantitative yield, which is critical for applications requiring precise stoichiometric control, such as in the synthesis of antibody-drug conjugates (ADCs).[1]
-
Stability: Both the DBCO and azide functional groups exhibit good stability on biomolecules prior to conjugation. The resulting triazole linkage is also highly stable under physiological conditions.[1][7] However, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over 4 weeks when stored at 4°C or -20°C.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
Table 1: Reaction Kinetics of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne (B158145) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | ~0.6 - 1.0 | [9] |
| DIBO | ~0.3 - 0.7 | [9] |
| BCN | ~0.06 - 0.1 | [9] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[9]
Table 2: Typical Reaction Conditions for DBCO-Antibody Conjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of a protein (e.g., an antibody) with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA or gelatin). If necessary, exchange the buffer to PBS.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.[10][11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[10][12]
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[6][13]
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column, dialysis, or spin filtration, exchanging the buffer back to PBS.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[14] The successful conjugation can also be confirmed by a shift in retention time on a reverse-phase HPLC column.[14]
-
Storage: The DBCO-functionalized antibody can be stored at 4°C for immediate use or at -20°C for up to a month.[10][13] Note that the reactivity of the DBCO group may decrease over time.[1]
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)
Objective: To conjugate an azide-modified molecule to the DBCO-activated antibody.
Materials:
-
Purified DBCO-functionalized antibody.
-
Azide-modified molecule (e.g., drug, fluorophore, oligonucleotide).
-
Reaction buffer (e.g., PBS).
Procedure:
-
Reaction Setup: In a reaction tube, combine the DBCO-functionalized antibody with the azide-modified molecule. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[13] The optimal time and temperature may need to be determined empirically based on the specific reactants.
-
Purification: Purify the resulting antibody conjugate to remove any unreacted azide-modified molecule. The purification method will depend on the nature of the payload and may include size exclusion chromatography (SEC), affinity chromatography, or HPLC.[10]
-
Validation: Validate the final conjugate using methods such as SDS-PAGE (which should show a shift in molecular weight), HPLC, or mass spectrometry to confirm successful conjugation and assess purity.[10][13]
Visualization of Workflows and Concepts
To better understand the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: General workflow for a copper-free click chemistry (SPAAC) reaction.
Caption: Logical relationship of DBCO's properties and advantages in bioconjugation.
Applications in Research and Drug Development
The versatility of DBCO-mediated bioconjugation has led to its widespread adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[11][15] The precise control over the drug-to-antibody ratio (DAR) afforded by click chemistry is a significant advantage in ADC development.[1]
-
Live Cell Imaging and Tracking: The biocompatibility of SPAAC allows for the labeling and tracking of biomolecules, such as proteins and nucleic acids, in their native cellular environment without disrupting normal biological processes.[5]
-
Drug Delivery and Targeting: DBCO-functionalized nanoparticles and liposomes can be used for targeted drug delivery.[16][17] By introducing azide groups onto the surface of target cells through metabolic glycoengineering, DBCO-modified drug carriers can selectively bind to and deliver their payload to these cells.[16]
-
Materials Science and Surface Modification: DBCO chemistry enables the precise functionalization of polymers, nanoparticles, and surfaces for the development of advanced materials, biosensors, and diagnostic assays.[5]
-
PROTACs and Chemical Biology: In the field of chemical biology, DBCO linkers are used in the construction of small molecule libraries and chemical probes for studying biological pathways.[5] They are also components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[15]
Conclusion
The DBCO group is a powerful and versatile tool in the field of bioconjugation. Its central role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a robust and reliable method for the covalent modification of biomolecules under mild, biocompatible conditions. The combination of rapid kinetics, high specificity, and the absence of a cytotoxic catalyst has solidified DBCO's position as a preferred reagent for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of DBCO is essential for harnessing the full potential of copper-free click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. lifetein.com [lifetein.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 17. hiyka.com [hiyka.com]
The Pivotal Role of PEG4 Linkers in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) chains, particularly PEG4 (containing four ethylene (B1197577) glycol units), has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and enhance the clinical potential of ADCs. This technical guide provides an in-depth exploration of the multifaceted functions of PEG4 linkers in ADC development, supported by quantitative data, detailed experimental protocols, and visualizations of core concepts.
Core Functions of the PEG4 Linker in ADCs
The integration of a PEG4 spacer within the linker architecture of an ADC imparts several crucial physicochemical and biological properties that contribute to a more favorable therapeutic profile.
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[1][2] The hydrophilic nature of the PEG4 linker increases the overall water solubility of the ADC, mitigating the risk of aggregation and improving its formulation and manufacturing feasibility.[][4] This enhanced solubility is crucial for maintaining the stability and biological activity of the ADC in aqueous physiological environments.[1]
-
Reduced Aggregation and Improved Stability: The flexible and hydrophilic PEG4 chain acts as a steric shield, physically separating the hydrophobic drug molecules on adjacent ADCs.[1] This steric hindrance minimizes intermolecular hydrophobic interactions, a primary driver of aggregation.[1] By preventing the formation of high-molecular-weight species, PEG4 linkers contribute to improved ADC stability during storage and in circulation, which is a critical quality attribute for therapeutic proteins.[1][5]
-
Improved Pharmacokinetics: ADC aggregation can lead to rapid clearance from circulation by the reticuloendothelial system, resulting in a shorter plasma half-life and reduced tumor exposure.[1] By minimizing aggregation, PEG4 linkers contribute to a more favorable pharmacokinetic (PK) profile, characterized by a longer circulation time.[1][2] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[1][6]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The ability to attach a sufficient number of drug molecules to the antibody is critical for achieving potent anti-tumor activity. However, increasing the DAR with hydrophobic payloads often exacerbates aggregation issues.[1][2] The solubilizing effect of PEG4 linkers allows for the successful conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability, thus enabling the development of more potent ADCs.[1][7]
Quantitative Impact of PEG Linkers on ADC Properties
The inclusion of PEG linkers has a demonstrable and quantifiable impact on the key characteristics of an ADC. The following tables summarize representative data from various studies, illustrating the benefits of PEGylation.
| Property | ADC without PEG Linker | ADC with PEG Linker (e.g., PEG4) | Quantitative Insights | Reference(s) |
| Aggregation | Higher percentage of high molecular weight species (aggregates), especially at higher DARs. | Significantly reduced percentage of aggregates. | Studies have shown a direct correlation between linker hydrophobicity and aggregation propensity under thermal stress. Hydrophilic linkers like those containing PEG can significantly reduce aggregation. | [1][8] |
| Solubility | Limited, especially with hydrophobic payloads, often requiring organic co-solvents for conjugation. | Increased, allowing for conjugation in aqueous buffers and the use of more hydrophobic payloads. | The hydrophilic nature of PEG creates a hydration shell around the ADC, improving its solubility. | [1][] |
| Drug-to-Antibody Ratio (DAR) | Often limited to lower DARs (e.g., 2-4) to avoid aggregation. | Enables successful conjugation at higher DARs (e.g., up to 8) without significant aggregation. | PEG linkers help to "mask" the hydrophobicity of the payload, allowing for higher drug loading.[2] | [1][9] |
Table 1: Impact of PEG Linkers on ADC Physicochemical Properties
| Parameter | ADC without PEG Linker | ADC with PEG Linker (e.g., PEG4/PEG8) | Quantitative Insights | Reference(s) |
| Plasma Half-life (t½) | Shorter half-life due to faster clearance. | Moderately to significantly increased half-life. | Clearance rates for ADCs decrease as the size of the PEG linker increases, with a significant improvement seen with PEG8 and larger linkers. | [6] |
| Plasma Clearance | Faster clearance rates. | Slower clearance rates. | A study in rats showed that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8. | [6] |
| Tolerability | Lower maximum tolerated dose (MTD). | Improved tolerability, allowing for higher doses. | In a mouse study, conjugates with PEGs smaller than PEG8 were not well-tolerated at 50 mg/kg, while those with PEG8 and larger were. | [6] |
Table 2: Impact of PEG Linkers on ADC Pharmacokinetics and Tolerability
| Cell Line | ADC without PEG Linker (IC50) | ADC with PEG Linker (IC50) | Quantitative Insights | Reference(s) |
| HER2-positive (e.g., NCI-N87, BT-474) | Potent (e.g., IC50 in the nM range) | Generally maintains high potency (e.g., IC50 in the nM range). | While PEGylation can sometimes slightly reduce in vitro cytotoxicity, the overall potency against target cells remains high. The in vivo benefit of improved PK often outweighs any minor decrease in in vitro potency. | [10][11] |
| HER2-low/negative (e.g., MCF-7, PC-3) | High IC50 (low cytotoxicity) | High IC50 (low cytotoxicity) | The specificity of the ADC is maintained, with low cytotoxicity against antigen-negative cells. | [10] |
Table 3: Impact of PEG Linkers on In Vitro Cytotoxicity
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs featuring PEG4 linkers.
Synthesis of a Maleimide-PEG4-NHS Ester Linker
This protocol describes a general synthesis strategy for a common heterobifunctional PEG4 linker.
Principle: This synthesis involves a multi-step process starting from commercially available precursors. A BOC-protected amino-PEG4-acid is deprotected, reacted with a maleimide-containing NHS ester, and the resulting acid is then activated to an NHS ester.[12]
Materials:
-
t-Boc-N-amido-dPEG4-acid
-
Trifluoroacetic acid (TFA)
-
Maleic anhydride (B1165640)
-
β-alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl ether
-
Saturated NH4Cl solution
-
MgSO4
Procedure:
-
Synthesis of Maleimide-β-alanine-NHS ester: a. React maleic anhydride with β-alanine in DMF to form the maleimido-β-alanine acid. b. React the resulting acid with N-hydroxysuccinimide (NHS) in the presence of DCC in DMF to yield the NHS-ester.
-
Deprotection of BOC-protected PEG4: a. Dissolve t-Boc-N-amido-dPEG4-acid in a mixture of DCM and TFA to remove the BOC protecting group. b. Evaporate the solvent to obtain the TFA salt of the amino-PEG4-acid.
-
Coupling of Maleimide Moiety to PEG4: a. React the TFA salt of the amino-PEG4-acid with the previously synthesized maleimido-β-alanine-NHS ester in DMF. b. Purify the resulting maleimide-PEG4-acid.
-
Activation of Maleimide-PEG4-acid to NHS Ester: a. Dissolve the purified maleimide-PEG4-acid and NHS in anhydrous DMF. b. Add EDCI to the solution and stir at room temperature to form the final Maleimide-PEG4-NHS ester. c. Purify the final product, for example, by precipitation with ethyl ether.
Antibody Conjugation via Lysine (B10760008) Residues
This protocol outlines the conjugation of a payload to an antibody's surface-exposed lysine residues using a PEG4-NHS ester linker.
Principle: The N-hydroxysuccinimide (NHS) ester of the linker-payload construct reacts with the primary amine groups of lysine residues on the antibody to form stable amide bonds.[][14][15]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-Payload-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation: a. If necessary, buffer exchange the antibody into the conjugation buffer (pH 8.0-8.5) to facilitate the reaction with the NHS ester. b. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker-Payload-NHS Ester Preparation: a. Immediately before use, dissolve the Linker-Payload-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the Linker-Payload-PEG4-NHS ester solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v). b. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.
-
Quenching: a. Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. b. Incubate for 15-30 minutes on ice.
-
Purification: a. Purify the resulting ADC from excess linker-payload and other small molecules using a desalting column or SEC. b. Collect the purified ADC and determine its concentration.
Characterization of PEGylated ADCs
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, elute earlier than the monomeric ADC.[16][17][18]
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWXL)
-
Mobile phase: e.g., Phosphate-buffered saline (PBS), pH 7.4. For some hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce non-specific interactions with the column matrix.[19]
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight fragments. Calculate the percentage of each species relative to the total peak area.
Principle: HIC separates molecules based on their hydrophobicity. ADCs with different numbers of conjugated drug-linker moieties (different DAR species) will have varying hydrophobicities and thus different retention times on the HIC column.
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).
-
Data Acquisition: Monitor the elution at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated by summing the area of each peak multiplied by its corresponding DAR value and dividing by the total peak area.
Principle: Liquid chromatography separates the different ADC species, which are then ionized and their mass-to-charge ratio is determined by a mass spectrometer. Deconvolution of the resulting mass spectrum allows for the determination of the molecular weight of each species and confirmation of the DAR.[20][21][22][23]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
Reversed-phase column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Purified ADC sample (may require deglycosylation with PNGase F to reduce heterogeneity)[20]
Procedure:
-
Sample Preparation: If necessary, deglycosylate the ADC sample using PNGase F according to the manufacturer's protocol.
-
LC Separation: Inject the sample onto the reversed-phase column and elute with a gradient of increasing organic solvent (Mobile Phase B).
-
MS Analysis: Analyze the eluting species by mass spectrometry in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different DAR species. The average DAR can be calculated based on the relative abundance of each species.
Principle: The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. Peptides containing a conjugated lysine residue will have a mass shift corresponding to the mass of the drug-linker and will not be cleaved by trypsin at that site. MS/MS fragmentation of these modified peptides confirms the exact site of conjugation.[24][25][26][27]
Procedure:
-
ADC Digestion: a. Denature, reduce, and alkylate the ADC. b. Digest the ADC with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: a. Separate the peptide digest using a reversed-phase column (e.g., C18) with a gradient of increasing acetonitrile. b. Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.
-
Data Analysis: a. Search the MS/MS data against the antibody sequence, including the mass of the drug-linker as a variable modification on lysine residues. b. Manually verify the MS/MS spectra of identified conjugated peptides to confirm the conjugation site.
In Vivo Plasma Stability Assay
Principle: The stability of the ADC in a physiological environment is assessed by measuring the change in average DAR and the concentration of released payload over time in plasma from dosed animals.[28][29][30][31]
Materials:
-
ADC
-
Relevant animal model (e.g., mouse, rat)
-
Plasma processing reagents
-
Immunocapture reagents (e.g., anti-human IgG beads)
-
LC-MS system
Procedure:
-
Dosing: Administer a single dose of the ADC to the animal model.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 96 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Analysis: a. Isolate the ADC from the plasma using immunocapture. b. Analyze the captured ADC by LC-MS to determine the average DAR at each time point.
-
Free Payload Analysis: a. Precipitate the plasma proteins to separate the free payload. b. Quantify the concentration of the released payload in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability of the ADC.
Visualizing Core Concepts
The following diagrams, created using the DOT language, illustrate key aspects of ADC development and function.
Conclusion
The PEG4 linker is a cornerstone of modern ADC design, offering a versatile and effective solution to many of the challenges associated with developing stable and efficacious antibody-drug conjugates. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetic properties, PEG4 linkers enable the development of ADCs with higher drug loading and a wider therapeutic window. A thorough understanding of the principles of PEGylation, coupled with robust analytical characterization and well-defined experimental protocols, is essential for harnessing the full potential of this technology. As the field of ADCs continues to evolve, the strategic use of discrete PEG linkers like PEG4 will undoubtedly remain a critical factor in the successful translation of these powerful targeted therapies from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 14. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 18. shimadzu.com [shimadzu.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. enovatia.com [enovatia.com]
- 21. sciex.com [sciex.com]
- 22. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 25. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ADC Plasma Stability Assay [iqbiosciences.com]
A Technical Guide to DM1-PEG4-DBCO for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibody-drug conjugate (ADC) linker-payload, DM1-PEG4-DBCO. It covers its core components, mechanism of action, and key experimental protocols for its application in targeted cancer therapy research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a pre-conjugated linker-payload system designed for the development of antibody-drug conjugates. It comprises three key components:
-
DM1 (Mertansine): A potent cytotoxic agent that acts as the therapeutic payload. DM1 is a maytansinoid derivative that inhibits tubulin polymerization, a critical process for cell division.[1][2]
-
PEG4: A polyethylene (B3416737) glycol spacer consisting of four repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free "click chemistry."[1] Specifically, it reacts with azide (B81097) groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, allowing for the covalent attachment of the linker-payload to a targeting antibody.[1]
The use of this compound streamlines the ADC development process by providing a ready-to-use component for conjugation to azide-modified antibodies, facilitating the creation of targeted cancer therapeutics.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is multi-faceted, relying on both the targeting specificity of the antibody and the cytotoxic potency of the DM1 payload.
Targeted Delivery and Internalization
The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells. This targeted binding minimizes off-target toxicity to healthy tissues. Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
Intracellular Payload Release and Cytotoxicity
Once internalized, the ADC is trafficked to lysosomes, where the antibody component is degraded by proteases. This degradation releases the DM1 payload, which can then exert its cytotoxic effects. DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4]
Data Presentation
While specific quantitative data for ADCs constructed using the precise this compound linker-payload is not extensively available in the public domain, the following tables provide representative data for DM1-based ADCs with similar linkers, targeting the HER2 receptor in breast cancer cell lines. This data serves as a valuable reference for the expected performance of this compound based ADCs.
Table 1: In Vitro Cytotoxicity of HER2-Targeted DM1-based ADCs
| Cell Line | HER2 Expression | ADC Construct | IC50 (ng/mL) | Reference |
| SK-OV-3 | High | T-DM1 | 393 | [5] |
| NCI-N87 | High | H32-DM1 (DAR 3.8) | ~20 | [6][7] |
| SK-BR-3 | High | H32-DM1 (DAR 3.8) | ~50 | [6][7] |
| BT474 | High | H32-DM1 (DAR 3.8) | ~100 | [6][7] |
Table 2: Drug-to-Antibody Ratio (DAR) of DM1-based ADCs
| Antibody | Linker Type | Conjugation Method | Average DAR | Reference |
| Trastuzumab | SMCC | Lysine conjugation | 3.5 | [8] |
| H32 | SMCC | Lysine conjugation | 3.8 | [6][7] |
| Anti-CD22 Nanobody | SMCC | Lysine conjugation | 2.04 | [9] |
Table 3: In Vivo Efficacy of DM1-based ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 Xenograft | 680 µg/kg (of conjugated DM1), single i.v. dose | Significant tumor regression | [3] |
| T-DM1 | JIMT-1 Xenograft | 15 mg/kg, every 3 days for 4 cycles | Significant tumor growth inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of ADCs using this compound.
Protocol for ADC Synthesis via Click Chemistry
This protocol outlines the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Amicon Ultra centrifugal filter units for buffer exchange and concentration.
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS.
-
This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound and organic solvent by buffer exchange using an Amicon Ultra centrifugal filter unit with an appropriate molecular weight cutoff.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol for Drug-to-Antibody Ratio (DAR) Determination
4.2.1. UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Materials:
-
Purified ADC solution.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Extinction Coefficients: Determine the molar extinction coefficients of the antibody and DM1 at 280 nm and a wavelength where DM1 has maximum absorbance (e.g., 252 nm).[11]
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and the chosen wavelength for DM1.
-
DAR Calculation: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and DM1, and subsequently the average DAR.[11]
4.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species with different numbers of conjugated drugs, allowing for the determination of both the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC solution.
-
HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
Integrate the peak areas of the different ADC species (unconjugated, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[11]
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.[8][12]
Materials:
-
Cancer cell lines (target antigen-positive and -negative).
-
Complete cell culture medium.
-
96-well plates.
-
ADC and control antibody solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Replace the medium in the cell plates with the ADC dilutions. Include untreated control wells.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Molecular Structure and Conjugation
Caption: Formation of an ADC via SPAAC click chemistry.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for ADC development.
DM1-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of DM1-induced apoptosis.
References
- 1. DBCO-PEG4-DBCO, 2182601-68-7 | BroadPharm [broadpharm.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Free Click Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry has revolutionized the landscape of bioconjugation, offering a robust and biocompatible method for the precise construction of complex biomolecules. This is particularly true in the field of antibody-drug conjugates (ADCs), where the ability to link potent cytotoxic payloads to monoclonal antibodies in a controlled and site-specific manner is paramount for therapeutic success. This technical guide delves into the core principles of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and its application in the development of next-generation ADCs.
Core Principles of Copper-Free Click Chemistry
The cornerstone of copper-free click chemistry is the SPAAC reaction, a bioorthogonal ligation that occurs between a strained cyclooctyne (B158145) and an azide (B81097) without the need for a cytotoxic copper catalyst.[1][2] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly accelerates the rate of the [3+2] cycloaddition with an azide to form a stable triazole linkage.[] This approach circumvents the cellular toxicity associated with the copper(I) catalyst used in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications involving sensitive biological systems.[2][4]
The key advantages of employing copper-free click chemistry for ADC development include:
-
Biocompatibility: The absence of a copper catalyst eliminates concerns of cellular toxicity, allowing for in vivo applications.[4]
-
High Specificity and Bioorthogonality: The azide and cyclooctyne moieties are mutually reactive and inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation with minimal off-target reactions.[5]
-
Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions (aqueous environment, neutral pH, and ambient temperature).[6]
-
Homogeneity of Final Product: Site-specific introduction of the azide or cyclooctyne functionality onto the antibody allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with improved pharmacological properties.[7][8]
Key Reagents: Cyclooctynes and Azides
The success of a SPAAC reaction hinges on the choice of the strained cyclooctyne. Several generations of cyclooctynes have been developed, each with distinct reactivity and stability profiles.
-
Dibenzocyclooctyne (DBCO): One of the most widely used cyclooctynes, DBCO exhibits a good balance of high reactivity and stability.[9][10]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another popular cyclooctyne known for its high reactivity and relatively small size.[9][10] Some studies suggest that BCN may be more stable than DBCO in the presence of thiols.[11]
-
Difluorinated Cyclooctyne (DIFO): The introduction of fluorine atoms can further increase the strain and reactivity of the cyclooctyne.[12]
The azide functionality is typically introduced into either the antibody or the linker-payload molecule. For site-specific antibody modification, azides can be incorporated through:
-
Unnatural Amino Acids: Genetically encoding an unnatural amino acid containing an azide group (e.g., p-azidomethyl-L-phenylalanine) at a specific site in the antibody sequence provides precise control over the conjugation location.[1][13][14]
-
Enzymatic Modification: Enzymes can be used to install an azide-containing moiety onto the antibody, often targeting specific glycans in the Fc region.
-
Chemical Modification of Natural Amino Acids: Specific amino acid residues, such as lysine (B10760008) or cysteine, can be chemically modified to introduce an azide handle.[15]
Quantitative Data: A Comparative Overview
The choice of cyclooctyne significantly impacts the kinetics of the SPAAC reaction. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO | 0.6 - 1.0 | [9] |
| BCN | ~0.1 | [9] |
| DIBO | ~0.3 - 0.7 | [10] |
The in vitro potency of ADCs is a critical parameter for their therapeutic efficacy. The following table provides a selection of reported IC50 values for various ADCs synthesized using copper-free click chemistry.
| ADC Target | Payload | Cell Line | IC50 Value | Reference(s) |
| HER2 | MMAF | SK-BR-3 | 0.028 nM | [] |
| CD30 | MMAE | Karpas-299 | 0.060 ± 0.002 nM | N/A |
| EGFR | CPT | MDA-MB-468 | 118-fold increase in activity vs. EGFR-low cells | [16] |
| HER2 | CPT | SK-BR-3 | 327-fold increase in activity vs. HER2-low cells | [16] |
| Ovarian Cancer | Gemcitabine-Doxorubicin | OVCAR-3 | >50 µg/mL | [17] |
| Pancreatic Cancer | MMAE | BxPC-3 | 0.97 ± 0.10 nM | [18] |
| Pancreatic Cancer | MMAE | PSN-1 | 0.99 ± 0.09 nM | [18] |
Experimental Protocols
This section provides a generalized, step-by-step workflow for the synthesis and characterization of an ADC using copper-free click chemistry.
Site-Specific Introduction of an Azide into the Antibody
This protocol describes the incorporation of an azide-containing unnatural amino acid into a monoclonal antibody.
Materials:
-
Expression vector for the antibody of interest with an amber (TAG) stop codon at the desired modification site.
-
Plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid (e.g., pEVOL-p-AzF).
-
p-Azido-L-phenylalanine (pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Standard cell culture and protein purification reagents.
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the antibody expression vector and the pEVOL-p-AzF plasmid.
-
Culture and Induction: Grow the transformed cells in a suitable medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and add pAzF to the culture medium (final concentration ~1 mM).
-
Expression: Continue to culture the cells at a reduced temperature (e.g., 30°C) overnight.
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Purification: Purify the azide-modified antibody using affinity chromatography (e.g., Protein A or Protein G), followed by size-exclusion chromatography (SEC) to remove aggregates and other impurities.[1]
SPAAC Conjugation of the Linker-Payload
This protocol outlines the conjugation of a cyclooctyne-containing linker-payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-functionalized linker-payload (e.g., DBCO-linker-drug) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction vessels and standard laboratory equipment.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-linker-payload in DMSO. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: In a reaction vessel, combine the azide-modified antibody with the cyclooctyne-linker-payload solution. A typical molar excess of the linker-payload is 5-20 fold over the antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.[6]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The reaction time will depend on the specific reactants and their concentrations.[6] The reaction can be monitored by LC-MS to determine completion.
Purification of the ADC
This protocol describes the purification of the ADC to remove unreacted linker-payload and other impurities.
Materials:
-
ADC conjugation reaction mixture.
-
Size-exclusion chromatography (SEC) system and column.
-
Hydrophobic interaction chromatography (HIC) system and column (optional).
-
Suitable buffers for chromatography.
Procedure:
-
Size-Exclusion Chromatography (SEC): Purify the ADC from the reaction mixture using an SEC column equilibrated with a suitable formulation buffer. This will separate the high molecular weight ADC from the low molecular weight unreacted linker-payload.[19]
-
Hydrophobic Interaction Chromatography (HIC) (Optional): For further purification and to separate ADC species with different DARs, HIC can be employed. The increasing hydrophobicity with higher DARs allows for their separation.[19][20]
Characterization of the ADC
This protocol details the essential characterization steps to ensure the quality and integrity of the synthesized ADC.
Materials:
-
Purified ADC.
-
UV-Vis spectrophotometer.
-
LC-MS system.
-
SDS-PAGE equipment.
Procedure:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload). The DAR can then be calculated using the Beer-Lambert law and the respective extinction coefficients.[21][22][]
-
LC-MS: For a more accurate determination of the DAR and to assess the distribution of different drug-loaded species, intact mass analysis by LC-MS is the preferred method. The mass of the intact ADC is measured, and the DAR is calculated based on the mass shift from the unconjugated antibody.[21][22]
-
-
Purity and Aggregation Analysis: Analyze the purified ADC by SEC-HPLC to determine its purity and to quantify the level of aggregation.
-
Integrity Analysis: Use SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody heavy and light chains and to visualize the conjugation.
-
In Vitro Cytotoxicity Assay: Determine the potency of the ADC by performing a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cancer cell line to determine the IC50 value.
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in copper-free click chemistry for ADC development.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Methods for Drug-to-Antibody Ratio (DAR) determination.
Conclusion
Copper-free click chemistry, particularly SPAAC, has emerged as an indispensable tool in the development of advanced ADCs. Its biocompatibility, specificity, and efficiency enable the production of homogeneous and well-defined conjugates with potentially improved therapeutic indices. By understanding the core principles, carefully selecting reagents, and employing robust experimental protocols for synthesis and characterization, researchers can harness the power of this chemistry to engineer the next generation of targeted cancer therapies. This guide provides a foundational framework for scientists and drug developers to navigate the technical nuances of copper-free click chemistry in their pursuit of innovative and effective ADCs.
References
- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis | Semantic Scholar [semanticscholar.org]
- 16. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmiweb.com [pharmiweb.com]
A Technical Guide to DM1-PEG4-DBCO for Research in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DM1-PEG4-DBCO, a critical reagent in the development of antibody-drug conjugates (ADCs) for research purposes. This document details its chemical properties, mechanism of action, and experimental protocols for its use, with a focus on providing practical information for scientists in the field.
Introduction to this compound
This compound is a pre-formed drug-linker conjugate used in the construction of ADCs. It comprises three key components:
-
DM1 (Mertansine): A highly potent cytotoxic agent that inhibits cell division by binding to tubulin.[1]
-
PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the conjugate.
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[2] This copper-free reaction is highly efficient and biocompatible, making it ideal for working with sensitive biological molecules.[3][4][]
This reagent streamlines the ADC development process by providing a ready-to-use payload-linker system that can be efficiently conjugated to an azide-modified antibody of interest.
Chemical Properties and Supplier Information
Several commercial suppliers offer this compound for research purposes. It is important to note that slight variations in the linker structure exist, primarily the inclusion of an aminohexanoic acid (Ahx) spacer, which affects the molecular weight and formula. Researchers should carefully consider which variant is most suitable for their application and consult the supplier's technical datasheets.
Below is a summary of quantitative data from various suppliers.
Table 1: Specifications of this compound Variants from Commercial Suppliers
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |
| BroadPharm | This compound | C65H82ClN5O17S | 1272.9 | >98% | N/A |
| MedChemExpress | This compound | C63H80ClN5O16 | 1198.79 | >98% | N/A |
| DC Chemicals | This compound | C62H78ClN5O16 | 1193.51 | >98% | N/A |
| TargetMol | DBCO-PEG4-Ahx-DM1 | C68H89ClN6O17 | 1297.92 | >98% | 2479378-44-2 |
| MedChemExpress | DBCO-PEG4-Ahx-DM1 | C68H89ClN6O17 | 1297.92 | 94.44% | 2479378-44-2 |
| DC Chemicals | DBCO-PEG4-Ahx-DM1 | C68H89ClN6O17 | 1297.92 | >95% | 2479378-44-2 |
| Excenen Pharmatech | DBCO-PEG4-Ahx-DM1 | C68H89ClN6O17 | 1297.917 | >95% | N/A |
Storage and Handling:
-
Solid Form: Store at -20°C for long-term stability (up to 2-3 years).[6]
-
In Solvent (e.g., DMSO): Prepare solutions fresh whenever possible. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Solubility:
-
This compound is soluble in organic solvents such as DMSO and DMF. MedChemExpress reports a solubility of 100 mg/mL in DMSO with the need for ultrasonic treatment.
Mechanism of Action of DM1
The cytotoxic activity of ADCs constructed with this compound is ultimately mediated by the DM1 payload. The following diagram illustrates the signaling pathway of DM1's mechanism of action following its release within a target cancer cell.
Caption: Mechanism of action of a DM1-containing ADC.
Once the ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis.[7] The ADC is then trafficked to the lysosome, where the antibody component is degraded, releasing the DM1 payload.[7][8] Free DM1 then binds to tubulin, disrupting microtubule dynamics.[1] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][8]
Experimental Protocols
The conjugation of this compound to an azide-modified antibody is a straightforward process based on the principles of SPAAC. The following is a general protocol; however, optimization may be required for specific antibodies and experimental conditions.
4.1. Materials and Reagents
-
Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction tubes.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
-
Spectrophotometer for concentration and labeling efficiency determination.
4.2. Experimental Workflow
The following diagram outlines the experimental workflow for conjugating this compound to an azide-modified antibody.
Caption: Experimental workflow for ADC conjugation.
4.3. Step-by-Step Protocol
-
Preparation of Azide-Modified Antibody:
-
Ensure the azide-modified antibody is in a suitable buffer, such as PBS (pH 7.4), free of sodium azide (B81097) and primary amines.
-
Determine the precise concentration of the antibody solution using a standard protein assay (e.g., BCA or Bradford).
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction (SPAAC):
-
In a reaction tube, add the azide-modified antibody solution.
-
Add a 2- to 4-fold molar excess of the this compound stock solution to the antibody solution.[9] The final concentration of DMSO in the reaction mixture should ideally be kept below 5-10% (v/v) to minimize potential effects on protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10] The optimal incubation time may need to be determined empirically.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted this compound and other small molecules.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.
-
-
Characterization of the ADC:
-
Determine the final concentration of the purified ADC.
-
Calculate the drug-to-antibody ratio (DAR), which is the average number of DM1 molecules conjugated to each antibody. This can be determined using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product using techniques like SDS-PAGE and SEC.
-
Logical Relationship of this compound Components
The structure of this compound is logically designed to facilitate the creation of effective ADCs. The following diagram illustrates the relationship between its core components.
Caption: Logical relationship of this compound components.
This guide provides a foundational understanding of this compound for its application in ADC research. For optimal results, it is crucial to consult the specific technical data and safety information provided by your chosen supplier.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 6. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of DM1-PEG4-DBCO for Drug Development Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of antibody-drug conjugate (ADC) components is paramount for successful therapeutic design. This guide provides an in-depth analysis of the solubility and stability of DM1-PEG4-DBCO, a key building block in the construction of ADCs.
This compound is a drug-linker conjugate composed of the potent microtubule inhibitor DM1 and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer equipped with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] The solubility and stability of this molecule are critical parameters that influence its storage, handling, and efficacy in conjugation reactions.
Solubility Profile
The solubility of this compound is a crucial factor for its effective use in both organic and aqueous media. The inclusion of a PEG4 spacer enhances its hydrophilicity compared to the parent DM1 molecule.[][3]
Organic Solvents
This compound exhibits high solubility in common organic solvents used in bioconjugation workflows.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (83.42 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can impact solubility.[4] |
Aqueous Buffers
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the DBCO-PEG4 moiety generally improves aqueous compatibility. However, the hydrophobic nature of the DM1 payload can still limit solubility in purely aqueous solutions.[5] For many bioconjugation reactions, initial dissolution in a water-miscible organic solvent like DMSO is recommended before dilution into the final aqueous reaction buffer.[4][6]
Stability Characteristics
The stability of this compound is influenced by factors such as pH, temperature, and storage conditions. The primary points of potential degradation are the DBCO ring and the ester linkage within the DM1 payload, particularly under harsh conditions.
Storage Stability
Proper storage is essential to maintain the integrity and reactivity of this compound.
| Condition | Duration | Notes |
| Solid | Up to 3 years | Store at -20°C, protected from light.[7] |
| In Solvent (DMSO) | 6 months | Store at -80°C, protected from light.[1][] |
| In Solvent (DMSO) | 1 month | Store at -20°C, protected from light.[1][] |
It is advisable to avoid repeated freeze-thaw cycles of stock solutions.[8]
pH and Temperature Stability of the DBCO Moiety
The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[8] However, prolonged exposure to certain conditions can lead to a gradual loss of reactivity.
| pH | Temperature | Duration | Remaining Reactivity | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[8] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[8] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[8] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[8] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable.[8] |
Strongly acidic conditions should be avoided as they can lead to the rearrangement and degradation of the DBCO ring.[8]
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general framework for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Workflow for Aqueous Solubility Determination.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a defined volume of the aqueous buffer.
-
Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the filtered supernatant by RP-HPLC. Determine the concentration of this compound by comparing its peak area to a standard curve prepared from solutions of known concentrations.
Protocol for Assessing Aqueous Stability
This protocol outlines a method to quantify the stability of this compound in an aqueous buffer over time.
Workflow for Aqueous Stability Assessment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Thermostated incubator or water bath
-
RP-HPLC system with a C18 column and a UV detector (monitoring at ~309 nm for DBCO)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of 100 µM.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC system to serve as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.
-
Timepoint Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot and analyze it by RP-HPLC.
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the remaining compound relative to the T=0 sample and plot this against time to determine the degradation kinetics.[8]
Signaling and Reaction Pathway
This compound is designed for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the specific and efficient conjugation of the DM1 payload to an azide-modified antibody or other biomolecule.
SPAAC Reaction Pathway.
This reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation applications.[8] The resulting triazole linkage is highly stable, ensuring the integrity of the ADC until it reaches its target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. interchim.fr [interchim.fr]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DM1-PEG4-DBCO Conjugation to Azide-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. This document provides a detailed protocol for the conjugation of a DM1-PEG4-DBCO drug-linker to an azide-modified antibody via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction offers a highly efficient and specific method for creating stable ADCs with a controlled drug-to-antibody ratio (DAR).[1][] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1]
DM1, a potent maytansinoid tubulin inhibitor, induces mitotic arrest and apoptosis in target cancer cells.[3][4] By conjugating DM1 to a tumor-targeting antibody, its cytotoxic effects can be specifically directed to cancer cells, thereby minimizing off-target toxicity.[4]
These application notes provide a comprehensive guide for laboratory professionals to successfully synthesize, purify, and characterize this compound conjugated antibodies.
Data Presentation
Table 1: Reagent and Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure buffer is free of sodium azide (B81097).[5] |
| Molar Excess of this compound | 1.5 - 5 fold (relative to azide groups) | The optimal ratio should be determined empirically to maximize conjugation efficiency and minimize unreacted drug-linker. |
| Reaction Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | The final concentration of any organic co-solvent (e.g., DMSO) used to dissolve the drug-linker should not exceed 10% (v/v).[1] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) may require longer incubation times but can be beneficial for antibody stability. |
| Reaction Time | 4 - 24 hours | Reaction progress can be monitored by HPLC or mass spectrometry. |
| Quenching | Not typically required for SPAAC | Unreacted DBCO is generally stable. Purification will remove excess drug-linker. |
Table 2: Characterization of this compound ADC
| Parameter | Typical Value/Method | Description |
| Drug-to-Antibody Ratio (DAR) | 2 or 4 (for site-specific conjugation) | Determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6][7][8] |
| Conjugation Efficiency | > 90% | Can be estimated by comparing the amount of conjugated antibody to the initial amount. |
| Purity | > 95% | Assessed by Size Exclusion Chromatography (SEC) to determine the percentage of monomer, aggregate, and fragment. |
| In Vitro Cytotoxicity | Varies by cell line and antibody target | Typically assessed using cell viability assays (e.g., MTT, CellTiter-Glo). |
Mandatory Visualizations
DM1 Signaling Pathway
Caption: Mechanism of action of a DM1-containing ADC.
Experimental Workflow
Caption: Overall experimental workflow for ADC synthesis.
Experimental Protocols
Preparation of Azide-Modified Antibody
This protocol assumes the starting material is a monoclonal antibody that has been site-specifically modified to contain azide groups.
-
1.1. Buffer Exchange: Ensure the azide-modified antibody is in an amine-free and azide-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. If the buffer contains sodium azide, it must be removed by dialysis or buffer exchange using an appropriate method like spin desalting columns.[5]
-
1.2. Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL. The concentration can be determined by measuring the absorbance at 280 nm.
Preparation of this compound Solution
-
2.1. Reconstitution: Prepare a stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For example, create a 10 mM stock solution.
-
2.2. Storage: Store the reconstituted this compound solution at -20°C, protected from light and moisture. It is recommended to prepare fresh solutions for optimal reactivity.
Conjugation of this compound to Azide-Modified Antibody
This procedure details the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
-
3.1. Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified antibody solution.
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently mixing. A 1.5 to 5-fold molar excess of the drug-linker over the available azide groups is recommended to drive the reaction to completion.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to maintain antibody integrity.[1]
-
-
3.2. Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation. The optimal incubation time may vary and should be determined empirically.
-
The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker and potential aggregates.
-
4.1. Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unreacted this compound. Use a column with an appropriate molecular weight cutoff.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and remove unreacted drug-linker.
-
Tangential Flow Filtration (TFF) / Dialysis: These methods are effective for buffer exchange and removing small molecule impurities.
-
-
4.2. Procedure (using SEC as an example):
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The ADC will typically elute in the initial fractions, while the smaller unreacted drug-linker will elute later.
-
Collect fractions and analyze them by UV-Vis spectroscopy at 280 nm to identify the protein-containing fractions.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC using an appropriate method, such as centrifugal filtration.
-
Characterization of the Antibody-Drug Conjugate
-
5.1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug-linker if available.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas of the different drug-loaded species.[6]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species.
-
-
5.2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC, as well as the presence of aggregates or fragments.
-
-
5.3. In Vitro Functional Assays:
-
Binding Affinity: The binding of the ADC to its target antigen can be assessed by methods such as ELISA or surface plasmon resonance (SPR).
-
Cytotoxicity Assays: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on target-expressing cancer cell lines.
-
Conclusion
The protocol described provides a robust framework for the synthesis of this compound conjugated antibodies. The use of copper-free click chemistry allows for a highly specific and efficient conjugation process, resulting in a homogeneous ADC product. Careful purification and thorough characterization are essential to ensure the quality, efficacy, and safety of the final antibody-drug conjugate. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the creation, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing the DM1-PEG4-DBCO drug-linker. This protocol outlines two primary methodologies for conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry: one involving an azide-modified antibody and the other utilizing a DBCO-modified antibody.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The this compound is a pre-formed drug-linker conjugate composed of:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptotic cell death.[1]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[2]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables covalent conjugation to an azide-modified antibody via copper-free SPAAC.[1]
This guide provides detailed protocols for each stage of ADC development, from initial antibody modification to final characterization.
Quantitative Data Summary
The following table summarizes typical quantitative data for a site-specifically labeled antibody using a DBCO-PEG linker system. These values serve as a benchmark for successful conjugation.
| Parameter | Typical Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 3.5 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry |
| Conjugation Efficiency | >95% | LC-MS |
| Purity | >98% | Size-Exclusion Chromatography (SEC) |
| Aggregate Content | <2% | Size-Exclusion Chromatography (SEC) |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Experimental Workflow
The overall workflow for creating ADCs with this compound involves antibody modification, conjugation, and subsequent purification and characterization.
References
Application Notes and Protocols for DM1-PEG4-DBCO Click Chemistry in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions, experimental protocols, and characterization methods for the conjugation of the cytotoxic agent DM1 to a target biomolecule using a PEGylated DBCO linker via copper-free click chemistry. This process, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of modern bioconjugation, enabling the creation of stable and effective Antibody-Drug Conjugates (ADCs).
Introduction to DM1-PEG4-DBCO and SPAAC Chemistry
DM1, a potent maytansinoid tubulin inhibitor, is a widely utilized cytotoxic payload in ADC development.[1][2] The this compound derivative incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a dibenzocyclooctyne (DBCO) group for highly efficient and specific conjugation to azide-modified antibodies or other targeting moieties.[3]
The conjugation reaction proceeds via SPAAC, a bioorthogonal copper-free click chemistry reaction. This method is ideal for bioconjugation as it occurs under mild, aqueous conditions, proceeds with high efficiency, and does not require a cytotoxic copper catalyst, thus preserving the integrity and function of the antibody.[3][4] The reaction forms a stable triazole linkage between the DBCO group on the DM1 linker and an azide (B81097) group introduced onto the antibody.[5]
Reaction Conditions for this compound Click Chemistry
Successful conjugation of this compound to an azide-modified antibody is dependent on several key reaction parameters. The following table summarizes the recommended conditions based on established protocols.
| Parameter | Recommended Conditions | Notes |
| Solvent | Aqueous buffers such as Phosphate-Buffered Saline (PBS), pH 7.4.[3] | Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as these can react with the DBCO group.[3][4] |
| This compound Preparation | Dissolve in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[3][5] | The final concentration of the organic solvent in the reaction mixture should typically be kept below 20% to avoid protein precipitation.[3] |
| Molar Excess of this compound | 1.5 to 10-fold molar excess relative to the azide-modified antibody.[4][6] A 2 to 4-fold molar excess is a common starting point.[3][5] | The optimal molar ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Antibody Concentration | 1 to 10 mg/mL.[3] | Higher concentrations can improve reaction efficiency.[4] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C.[3][4][5] | Reactions at 4°C may require longer incubation times.[5][6] |
| Reaction Time | 2 to 24 hours.[4][6] Typical reaction times are between 4 and 12 hours at room temperature or overnight at 4°C.[5][6] | Reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 310 nm.[3] |
Experimental Protocols
The following protocols outline the key steps for the preparation and characterization of a DM1-ADC using this compound.
Protocol 1: Preparation of Azide-Modified Antibody
Before conjugation with this compound, the antibody must be functionalized with azide groups. This is typically achieved by reacting the antibody with an azide-containing NHS ester, which targets primary amines (e.g., lysine (B10760008) residues) on the antibody surface.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Prepare a stock solution of the Azide-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10 to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Remove the excess, unreacted azide linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Determine the concentration of the resulting azide-modified antibody.
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
Materials:
-
Azide-modified antibody in PBS
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the desired molar excess (e.g., 4-fold) of the this compound stock solution to the azide-modified antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Proceed to the purification of the resulting ADC.
Protocol 3: Purification of the DM1-ADC
Purification is essential to remove unreacted this compound and any potential aggregates.
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200) or desalting columns
-
PBS buffer
Procedure:
-
Equilibrate the SEC column with PBS.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, collecting fractions corresponding to the high molecular weight antibody conjugate, separating it from the lower molecular weight unreacted drug-linker.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC if necessary using an appropriate ultrafiltration device.
Characterization and Drug-to-Antibody Ratio (DAR) Determination
Accurate characterization of the DM1-ADC, particularly the determination of the Drug-to-Antibody Ratio (DAR), is critical for ensuring its quality, efficacy, and safety.[7][8] The following table compares common methods for DAR analysis.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Calculation of DAR based on the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for DM1) and the known extinction coefficients of the antibody and drug.[7][] | Rapid and straightforward method for determining the average DAR.[7] | Provides only the average DAR, not the distribution of different drug-loaded species. Requires accurate extinction coefficients for both antibody and drug.[8] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on their hydrophobicity. The addition of each hydrophobic DM1 molecule increases the retention time on the HIC column, allowing for the resolution of species with different DARs.[] | Provides information on the distribution of different DAR species and the average DAR.[] | Requires method development to optimize the separation for each specific ADC. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | After reduction of the antibody into its light and heavy chains, RP-HPLC can separate the different drug-loaded chains based on their polarity. The DAR is calculated from the weighted average of the peak areas.[8] | Provides detailed information on the drug distribution on both the light and heavy chains. | Requires reduction of the ADC, which alters the native structure. |
| Mass Spectrometry (MS) | Direct measurement of the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the number of conjugated drug molecules.[7][10] | Provides the most accurate and detailed information on the DAR distribution and the precise mass of each species.[7] | Requires specialized instrumentation and expertise. |
Protocol 4: Average DAR Determination by UV/Vis Spectroscopy
Materials:
-
Purified DM1-ADC
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for DM1 (e.g., 252 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients.
-
The average DAR is calculated using the following formula: DAR = (Molar concentration of DM1) / (Molar concentration of antibody) A more complex formula accounting for the absorbance of the drug at 280 nm and the antibody at the drug's λmax may be required for higher accuracy.[11]
Mechanism of Action of DM1
The cytotoxic effect of a DM1-ADC is initiated upon binding to its target antigen on the surface of a cancer cell.[12]
Caption: Mechanism of action of a DM1-containing ADC.
Upon internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing DM1-containing catabolites into the cytoplasm.[12][13] These catabolites then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[12][14][15] In the case of trastuzumab emtansine (T-DM1), the trastuzumab component also retains its own anti-tumor activity, including the inhibition of the PI3K/AKT signaling pathway.[12][13][16]
Experimental Workflow for DM1-ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for the generation and analysis of a DM1-ADC.
Caption: Workflow for DM1-ADC synthesis and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. sciex.com [sciex.com]
- 11. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting tumours: putting our best foot forward | Protein Data Bank in Europe [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Note: Purification of Antibody-DM1-PEG4-DBCO Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug.[][2] This application note focuses on the purification of an ADC composed of a monoclonal antibody conjugated to the cytotoxic agent DM1 via a PEG4 linker, which is functionalized with a Dibenzocyclooctyne (DBCO) group for subsequent click chemistry applications. The purification process is critical for the safety and efficacy of the ADC, as it must effectively remove impurities such as unconjugated antibody, excess free drug-linker, residual solvents, and aggregates.[2][3] Key quality attributes that need to be controlled during purification include the drug-to-antibody ratio (DAR), the level of aggregation, and the removal of process-related impurities.[3][4]
The manufacturing of ADCs involves multiple steps, starting with the conjugation of the drug-linker to the antibody, followed by a series of purification steps to isolate the desired product.[5] This note provides an overview of common purification strategies and detailed protocols for the purification of Antibody-DM1-PEG4-DBCO conjugates.
Purification Strategies
A multi-step purification strategy is typically employed to address the diverse range of impurities generated during the conjugation reaction. The most common techniques include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[][2]
-
Tangential Flow Filtration (TFF): TFF is widely used for buffer exchange, desalting, and removing small molecule impurities like unconjugated drug-linkers and organic solvents used in the conjugation step.[][6] It is a scalable and efficient method that can achieve high product recovery, often exceeding 90%.[]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[] It is highly effective for removing high-molecular-weight species (HMWS) such as aggregates, which can form during conjugation due to the increased hydrophobicity of the ADC.[7][8] SEC is also used to remove any remaining small molecule impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR).[9][10] The conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, allowing for the separation of unconjugated mAb, and ADCs with DAR 2, 4, 6, etc.[10] This method is crucial for achieving a homogeneous product with a specific DAR profile.[11][12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences.[2] It can be used to remove charged variants, aggregates, and other process-related impurities like host cell proteins and DNA.[][13] Cation exchange (CEX) chromatography, in bind-and-elute mode, is particularly effective for removing aggregates and free toxins.[13]
Below is a logical workflow illustrating the relationship between common impurities and the purification methods used for their removal.
Caption: Impurity removal by corresponding purification methods.
Experimental Protocols
This section outlines a typical multi-step purification workflow for an Antibody-DM1-PEG4-DBCO conjugate following a lysine-based conjugation reaction.
Caption: General purification workflow for Antibody-DM1-PEG4-DBCO.
Protocol 1: TFF for Buffer Exchange and Removal of Small Molecules
This protocol is performed immediately after the conjugation reaction to remove excess this compound linker and organic solvents (e.g., DMSO).[2]
-
System Preparation:
-
Select a TFF cassette (e.g., Pellicon® Capsule) with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an IgG-based ADC.[14]
-
Sanitize and equilibrate the TFF system and cassette with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
-
Loading and Diafiltration:
-
Dilute the crude conjugation mixture with the equilibration buffer to reduce viscosity.
-
Load the diluted mixture into the TFF system.
-
Perform diafiltration against 5-10 diavolumes of the HIC loading buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) to remove small molecule impurities.[9]
-
Maintain a constant retentate volume during diafiltration.
-
-
Concentration and Recovery:
-
After diafiltration, concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL).
-
Recover the concentrated ADC from the system. Flush the system with equilibration buffer to maximize recovery.
-
Protocol 2: HIC for DAR Species Separation
HIC is used to separate the ADC based on hydrophobicity, which correlates with the DAR.[10][11]
-
Column and Buffer Preparation:
-
Column: Phenyl Sepharose, ToyoPearl Phenyl-650S, or similar HIC resin.[7][12]
-
Buffer A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[9]
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[9]
-
Equilibrate the column with 5-10 column volumes (CVs) of the starting condition (e.g., 60% Buffer A, 40% Buffer B).
-
-
Sample Loading:
-
The ADC sample should already be in a high-salt loading buffer from the preceding TFF step.
-
Load the sample onto the equilibrated HIC column at a recommended flow rate.
-
-
Elution:
-
Wash the column with 3-5 CVs of the starting buffer to remove any unbound material.
-
Elute the bound species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).[9]
-
Unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).
-
-
Collect fractions across the elution peak(s).
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HIC-HPLC and/or SDS-PAGE to identify fractions containing the target DAR species.
-
Pool the desired fractions for the next purification step.
-
Protocol 3: SEC for Aggregate Removal (Polishing Step)
SEC is the final chromatographic step to remove any remaining aggregates and perform a final buffer exchange into the formulation buffer.[]
-
Column and Buffer Preparation:
-
Column: TSKgel G3000SWxl or similar SEC column suitable for monoclonal antibodies.[7]
-
Mobile Phase: The final formulation buffer (e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0).
-
Equilibrate the column with at least 2 CVs of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical scale column).[7]
-
-
Sample Injection:
-
Concentrate the pooled fractions from the HIC step if necessary.
-
Inject a defined volume of the ADC solution onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
-
Fraction Collection:
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC. Aggregates, if present, will elute earlier in the void volume.[8]
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Final Product:
-
The collected pool is the purified Antibody-DM1-PEG4-DBCO conjugate.
-
Perform sterile filtration using a 0.22 µm filter and store at the recommended temperature (typically 2-8°C or -80°C for long-term storage).[15]
-
Data Presentation
The effectiveness of the purification process is monitored by analyzing key quality attributes at each stage. The following tables present illustrative data for a typical purification run.
Table 1: Summary of Purification Step Performance
| Purification Step | Purity (Monomer, %)[7][16] | Aggregate (%)[][7] | Free Drug-Linker | Recovery (%)[12] |
| Crude Conjugate | 90 | 9.5 | High | 100 |
| Post-TFF | 91 | 9.4 | < 0.1% | 95 |
| Post-HIC (Pooled) | 98 | 1.8 | Not Detected | 80 |
| Post-SEC (Final) | > 99 | < 1.0 | Not Detected | 97 (of HIC pool) |
Table 2: DAR Profile Analysis by HIC-HPLC
| Species | Crude Conjugate (%) | Post-HIC Purification (%) |
| Unconjugated mAb | 15 | < 1 |
| DAR 2 | 35 | 10 |
| DAR 4 (Target) | 40 | 85 |
| DAR 6 | 8 | 4 |
| DAR > 6 | 2 | < 1 |
| Average DAR | 3.1 | 4.0 |
Conclusion
The purification of Antibody-DM1-PEG4-DBCO conjugates is a multi-step process designed to ensure a final product with high purity, homogeneity, and safety. A combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform to remove critical impurities such as aggregates, unconjugated reactants, and undesired DAR species.[][3] The protocols and strategies outlined in this application note serve as a comprehensive guide for researchers and scientists in the development of antibody-drug conjugates. Each step must be optimized and validated to meet the stringent quality standards required for therapeutic products.
References
- 2. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cellmosaic.com [cellmosaic.com]
Determining the Drug-to-Antibody Ratio (DAR) of DM1-PEG4-DBCO Antibody-Drug Conjugates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides a detailed overview and protocols for the determination of the DAR for ADCs constructed using the DM1-PEG4-DBCO linker-payload. DM1, a potent maytansinoid microtubule inhibitor, is linked to the antibody via a polyethylene (B3416737) glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group, which facilitates copper-free click chemistry for conjugation to an azide-modified antibody.
The primary methods for determining the DAR of ADCs, including those with this compound, are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the ADC's heterogeneity.
Analytical Methodologies for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for characterizing the drug load distribution and calculating the average DAR of ADCs under native, non-denaturing conditions.[1][2] The separation is based on the hydrophobicity of the ADC species.[3] As the number of hydrophobic DM1 molecules conjugated to the antibody increases, the retention time on the HIC column also increases.[3][4] This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). The weighted average DAR is then calculated from the relative peak areas of each species.[4]
Experimental Workflow for HIC-based DAR Determination
Caption: Workflow for DAR determination using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR analysis.[4] For cysteine-linked ADCs, the antibody's heavy and light chains are typically dissociated by a reducing agent prior to analysis.[4] The resulting fragments (light chain, heavy chain, and their drug-conjugated forms) are then separated based on their hydrophobicity on a reversed-phase column. The weighted average DAR is calculated from the integrated peak areas of the different species.[4] For site-specific ADCs, intact analysis may be possible.[5][6]
Experimental Workflow for RP-HPLC-based DAR Determination
Caption: Workflow for DAR determination using RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly accurate and detailed characterization of ADCs.[7] Intact mass analysis of the ADC allows for the determination of the mass of each drug-loaded species, from which the DAR can be calculated.[8][9] The sample may be deglycosylated to simplify the mass spectrum.[9][10] Deconvolution of the mass spectrum is performed to obtain the zero-charge masses of the different ADC species.[8][11]
Experimental Workflow for LC-MS-based DAR Determination
Caption: Workflow for DAR determination using LC-MS.
Experimental Protocols
Protocol for DAR Determination by HIC
Materials:
-
ADC sample (this compound conjugated)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the column temperature (e.g., 25-30°C).
-
Set the UV detection wavelength to 280 nm.
-
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Protocol for DAR Determination by RP-HPLC
Materials:
-
ADC sample (this compound conjugated)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4, 300 Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of ADC, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes.
-
-
HPLC Setup:
-
Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the column temperature (e.g., 60-80°C).
-
Set the UV detection wavelength to 280 nm.
-
-
Injection: Inject the reduced ADC sample.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the light chain, heavy chain, and their drug-conjugated forms.
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the known number of drug molecules on each chain.
-
Protocol for DAR Determination by LC-MS
Materials:
-
ADC sample (this compound conjugated)
-
PNGase F (for deglycosylation, optional)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Appropriate LC column (e.g., C4 for reversed-phase)
Procedure:
-
Sample Preparation (Deglycosylation - Optional):
-
Incubate the ADC sample with PNGase F according to the manufacturer's instructions (e.g., 37°C for 2-4 hours).[9]
-
-
LC-MS Setup:
-
Equilibrate the LC column with the starting mobile phase conditions.
-
Set up a suitable gradient to elute the ADC species.
-
Set the mass spectrometer to acquire data in a positive ion mode over an appropriate m/z range (e.g., 1000-5000).[11]
-
-
Injection: Inject the prepared ADC sample.
-
Data Acquisition: Acquire the mass spectra of the eluting ADC species.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the intact ADC species.
-
Identify the mass of the unconjugated antibody (DAR0) and the masses of the drug-conjugated species.
-
Calculate the number of conjugated drugs for each species by dividing the mass difference from DAR0 by the mass of the this compound linker-payload.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR.
-
Data Presentation
Quantitative data from each method should be summarized in clear and structured tables for easy comparison.
Table 1: HIC Data Summary
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | e.g., 5.2 | value | value |
| DAR2 | e.g., 7.8 | value | value |
| DAR4 | e.g., 9.5 | value | value |
| DAR6 | e.g., 11.1 | value | value |
| DAR8 | e.g., 12.5 | value | value |
| Average DAR | - | - | value |
Table 2: RP-HPLC Data Summary (Reduced ADC)
| Chain Species | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain (LC) | value | value | value |
| LC + 1 Drug | value | value | value |
| Heavy Chain (HC) | value | value | value |
| HC + 1 Drug | value | value | value |
| HC + 2 Drugs | value | value | value |
| HC + 3 Drugs | value | value | value |
| Average DAR | - | - | value |
Table 3: LC-MS Data Summary (Intact ADC)
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | value | value |
| DAR2 | value | value |
| DAR4 | value | value |
| DAR6 | value | value |
| DAR8 | value | value |
| Average DAR | - | value |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs constructed with this compound, a combination of HIC, RP-HPLC, and LC-MS provides a comprehensive characterization of the drug load distribution and average DAR. HIC is valuable for analyzing the ADC in its native state, while RP-HPLC offers an orthogonal method, often with higher resolution for reduced species. LC-MS provides the most detailed and accurate information, confirming the identity and distribution of the various drug-loaded species. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
- 10. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: In Vitro Cytotoxicity Assay for DM1-PEG4-DBCO Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the preclinical evaluation of antibody-drug conjugates (ADCs).
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.[1] This document outlines a detailed protocol for assessing the in vitro cytotoxicity of an ADC constructed with a DM1 payload linked via a PEG4 spacer and a DBCO conjugation moiety. DM1, a maytansinoid derivative, is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] The DBCO group facilitates a stable, copper-free click chemistry reaction (SPAAC) for site-specific conjugation to an azide-modified antibody.[4][5]
The primary goal of this assay is to determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive cancer cells while assessing its specificity by comparing its activity in antigen-negative cells.[6][7] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a widely used method for measuring cell viability.[6][8]
Mechanism of Action
The ADC exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells.[9] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome.[2] Within the acidic environment of the lysosome, the ADC is degraded, releasing the active DM1 payload into the cytoplasm.[2][10] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics, which causes cell cycle arrest in the G2/M phase and ultimately induces apoptotic cell death.[2][11]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a framework for determining the cytotoxic potential of a this compound ADC. Optimization of cell seeding density and incubation times may be required for different cell lines.
Materials and Reagents
-
Cells: Antigen-positive (e.g., HER2-positive: BT-474, SK-BR-3) and antigen-negative (e.g., HER2-negative: MCF-7) cell lines.[12][13]
-
ADC Constructs:
-
Test ADC (e.g., Anti-HER2-DM1-PEG4-DBCO)
-
Non-targeting control ADC (Isotype control antibody conjugated to this compound)
-
Unconjugated antibody (e.g., Anti-HER2)
-
Free DM1 drug
-
-
Media: Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[14]
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in a complete medium to an optimal seeding density (e.g., 2,000-10,000 cells/well). The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[5]
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC, non-targeting control ADC, unconjugated antibody, and free DM1 in a complete medium. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 nM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions to the respective wells in triplicate.
-
Add 100 µL of complete medium to the "untreated" control wells.
-
Incubate the plate for 72 to 120 hours at 37°C with 5% CO₂. The incubation time should be sufficient to observe the effects of tubulin inhibitors.[14]
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well, including the untreated and blank controls.[14]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]
-
Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Incubate the plate in the dark, typically overnight at 37°C or for 2-4 hours at room temperature with gentle shaking, to ensure complete dissolution.[14]
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithmic concentration of the ADC or drug.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with graphing software (such as GraphPad Prism) to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different ADCs, cell lines, and control agents.
| Compound | Target Antigen | Cell Line | IC50 (nM) |
| Test ADC | HER2 | BT-474 (HER2+) | 0.05 |
| SK-BR-3 (HER2+) | 0.09 | ||
| MCF-7 (HER2-) | >100 | ||
| Non-targeting ADC | Isotype Control | BT-474 (HER2+) | >100 |
| MCF-7 (HER2-) | >100 | ||
| Free DM1 | N/A | BT-474 (HER2+) | 0.01 |
| MCF-7 (HER2-) | 0.02 | ||
| Unconjugated Antibody | HER2 | BT-474 (HER2+) | No cytotoxicity |
Table 1. Example data summary for an anti-HER2 this compound ADC. IC50 values represent the mean from three independent experiments. The data demonstrates potent and target-specific cytotoxicity for the Test ADC on HER2-positive cell lines.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation Using DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering improved homogeneity, defined drug-to-antibody ratios (DAR), and a wider therapeutic window compared to traditional randomly conjugated ADCs. This document provides detailed application notes and protocols for the use of DM1-PEG4-DBCO, a pre-formed drug-linker conjugate, for the site-specific modification of antibodies.
DM1, a potent maytansinoid tubulin inhibitor, is a clinically validated cytotoxic payload for ADCs.[1] The dibenzocyclooctyne (DBCO) group enables highly efficient and bioorthogonal, copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for conjugation to an azide-modified antibody.[2] The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and can reduce potential aggregation of the final ADC.[3]
These notes provide a comprehensive guide, including experimental protocols, expected quantitative data, and visual diagrams to facilitate the successful generation and characterization of site-specific ADCs using this compound.
Principle of the Method
The generation of a site-specific ADC using this compound is a two-step process. First, an azide-bearing handle is introduced into the antibody at a specific site. This can be achieved through various enzymatic or genetic engineering techniques, such as the incorporation of an unnatural amino acid or enzymatic modification of the antibody's glycans. The second step involves the conjugation of the azide-modified antibody with the DBCO-containing drug-linker, this compound, via a copper-free click reaction.[4] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions, forming a stable triazole linkage.[2]
Data Presentation
The following tables summarize typical quantitative data obtained during the generation and characterization of site-specific DM1-ADCs. The data presented are representative and may vary depending on the specific antibody, conjugation conditions, and analytical methods used.
Table 1: Key Parameters for Site-Specific Conjugation of Azide-Modified Antibody with this compound
| Parameter | Typical Value/Range | Method of Determination |
| Molar Excess of this compound | 1.5 - 5 equivalents | Calculation based on antibody and drug-linker concentrations |
| Reaction Time | 4 - 18 hours | HPLC, LC-MS |
| Reaction Temperature | 4 - 25 °C | - |
| Conjugation Efficiency | > 90% | HPLC, LC-MS |
| Final Average DAR | 1.8 - 2.0 (for two engineered sites) | HIC, LC-MS, UV-Vis Spectroscopy |
| Purity of Final ADC | > 95% | SEC-HPLC |
| Monomer Content | > 98% | SEC-HPLC |
Table 2: Representative In Vitro Cytotoxicity of a Site-Specific Trastuzumab-DM1 ADC
| Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (nM) |
| SK-BR-3 | HER2+++ | 15 - 50 | 0.1 - 0.33 |
| BT-474 | HER2+++ | 20 - 60 | 0.13 - 0.4 |
| MDA-MB-468 | HER2- | > 1000 | > 6.7 |
Note: IC50 values are highly dependent on the antibody target, cell line, and assay conditions. The values presented are illustrative for a HER2-targeted ADC against HER2-positive cell lines.[1][5]
Table 3: Representative In Vivo Efficacy of a Site-Specific DM1 ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |
| SK-BR-3 (Breast Cancer) | Vehicle Control | - | 0 |
| Non-binding IgG-ADC | 10 mg/kg | < 10 | |
| Site-Specific Trastuzumab-DM1 ADC | 5 mg/kg | > 80 | |
| Site-Specific Trastuzumab-DM1 ADC | 10 mg/kg | > 95 (Tumor Regression) |
Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and ADC characteristics. This data is a representative example.[4][6]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of Azide-Modified Antibody with this compound
This protocol describes the copper-free click chemistry reaction between an azide-functionalized antibody and the this compound drug-linker.
Materials:
-
Azide-modified antibody (in PBS or other suitable amine-free buffer, pH 7.2-7.8)
-
This compound (store at -20°C or -80°C, protect from light)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon® Ultra Centrifugal Filter Units (or equivalent for buffer exchange)
-
Analytical SEC-HPLC system
-
Analytical HIC-HPLC or LC-MS system for DAR analysis
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 1.3 mg of this compound (MW ~1300 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh before use.
-
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4). The buffer should be free of sodium azide (B81097) as it will react with the DBCO group.[2]
-
If necessary, perform a buffer exchange using an appropriate centrifugal filter unit.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction at 4°C for 12-18 hours or at room temperature (20-25°C) for 4-8 hours with gentle agitation.[4] The optimal reaction time and temperature may need to be determined empirically for each specific antibody.
-
-
Purification of the ADC:
-
After the incubation period, remove the unreacted this compound and any organic solvent by buffer exchange.
-
Use a desalting column or centrifugal filter units (with a molecular weight cutoff appropriate for the antibody, e.g., 30-50 kDa). Wash the ADC with PBS (pH 7.4) for at least 3-5 buffer exchanges.
-
The purified ADC can be sterile-filtered and stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of the DM1-ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The addition of the hydrophobic DM1 payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass difference between the unconjugated and conjugated antibody allows for the accurate determination of the average DAR and the identification of different drug-loaded species.[8]
-
UV/Vis Spectroscopy: This method can be used for a quick estimation of the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug-linker if it has a distinct chromophore. A correction factor is needed to account for the drug's absorbance at 280 nm.[8]
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to assess the purity of the ADC and to quantify the percentage of monomer, aggregates, and fragments. A high monomer content (>95%) is desirable.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of the generated ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and a non-binding control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Record the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a DM1-conjugated ADC.[9]
Caption: Experimental workflow for ADC preparation.
Caption: Logical relationship of ADC components to therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DM1-PEG4-DBCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow and protocols for the bioconjugation of the cytotoxic drug DM1, functionalized with a PEG4 linker and a DBCO moiety (DM1-PEG4-DBCO), to an azide-modified biomolecule, typically an antibody, to form an Antibody-Drug Conjugate (ADC). The methodologies described herein leverage the principles of copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry for a robust and specific conjugation.
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs combine the high specificity of a monoclonal antibody for a tumor-associated antigen with the potent cell-killing activity of a cytotoxic agent.[] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload.[2]
This document outlines the bioconjugation strategy utilizing a pre-functionalized drug-linker construct, this compound.[3][4][5] DM1, a potent microtubule inhibitor, is covalently attached to a hydrophilic tetraethylene glycol (PEG4) linker, which in turn is functionalized with a dibenzocyclooctyne (DBCO) group.[6][7][8] The DBCO moiety allows for a highly specific and bioorthogonal reaction with an azide-modified antibody via SPAAC, also known as copper-free click chemistry.[9][10] This reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[11]
The following sections provide a comprehensive experimental workflow, detailed protocols for key experiments, and methods for the characterization of the resulting ADC.
Experimental Workflow Overview
The overall experimental workflow for the this compound bioconjugation consists of three main stages:
-
Preparation of Azide-Modified Antibody: Introduction of azide (B81097) functional groups onto the antibody.
-
This compound Conjugation via Click Chemistry: The core conjugation reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.
-
Purification and Analysis of the ADC: Isolation and characterization of the final conjugate to determine purity, drug-to-antibody ratio (DAR), and stability.
Caption: Overall experimental workflow for this compound bioconjugation.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide groups onto an antibody using an N-hydroxysuccinimide (NHS) ester functionalized with an azide group (e.g., Azido-PEG4-NHS Ester). The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody of interest (e.g., IgG) at a concentration of 1-10 mg/mL.
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Azido-PEG4-NHS Ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns (e.g., PD-10) or spin filters (e.g., Amicon Ultra, 30 kDa MWCO).
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, exchange the buffer to the Reaction Buffer using a desalting column or spin filtration. Adjust the antibody concentration to 1-10 mg/mL.
-
Azide Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
Reaction Setup: While gently vortexing, add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove excess, unreacted azide reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.
-
Quantification: Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm. The degree of azide incorporation can be determined using specific analytical methods if required, but for subsequent conjugation, proceeding with the purified antibody is standard.
Protocol 2: this compound Conjugation via Click Chemistry
This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) between the azide-modified antibody and this compound.
Materials:
-
Azide-modified antibody (from Protocol 3.1).
-
This compound.
-
Reaction Buffer: PBS, pH 7.2-7.5.
-
Anhydrous DMSO.
Procedure:
-
This compound Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect from light.
-
Reaction Setup: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.[12] The reaction progress can be monitored by analyzing aliquots over time.
-
Purification: The resulting unpurified ADC mixture is now ready for purification as described in Protocol 3.3.
Protocol 3: Purification of the ADC by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to separate the ADC from unreacted this compound, antibody fragments, and aggregates.[13][14]
Materials:
-
Unpurified ADC solution (from Protocol 3.2).
-
SEC-HPLC system with a UV detector.
-
SEC column suitable for antibody separations (e.g., Tosoh TSKgel G3000SWxl or equivalent).
-
Mobile Phase: 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the unpurified ADC solution onto the column.
-
Chromatography: Run the separation isocratically. Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, which will be the first major peak to elute. Aggregates, if present, will elute earlier, and smaller molecules like excess this compound will elute later.
-
Concentration and Buffer Exchange: Pool the collected ADC fractions and concentrate using a spin filter. If necessary, exchange the buffer to a suitable formulation buffer for storage.
-
Final Concentration Measurement: Determine the final concentration of the purified ADC by measuring the absorbance at 280 nm.
Quantitative Analysis and Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The average number of DM1 molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute.[10] This can be determined by Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
4.1.1. Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker.[6][9][11][15][16]
Materials:
-
Purified ADC.
-
HIC-HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% (v/v) isopropanol.
Procedure:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject the purified ADC.
-
Gradient Elution: Elute the bound ADC species with a linear gradient from 0% to 100% Mobile Phase B over approximately 20-30 minutes.
-
Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc., for cysteine-linked conjugation, or a broader distribution for lysine-linked) will be resolved. The area of each peak is used to calculate the weighted average DAR.
4.1.2. Protocol 5: DAR Analysis by Mass Spectrometry (MS)
Intact protein mass analysis by LC-MS can determine the mass of the ADC, and the mass difference between the conjugated and unconjugated antibody reveals the number of attached drug-linkers.[10][17][18]
Materials:
-
Purified ADC.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Dilute the ADC to approximately 0.1-1 mg/mL in Mobile Phase A. For improved resolution, the ADC can be deglycosylated using PNGase F prior to analysis.
-
LC Separation: Inject the sample and elute with a gradient of Mobile Phase B.
-
MS Analysis: Acquire mass spectra in the appropriate m/z range for the expected charge state envelope of the antibody.
-
Data Deconvolution: Use deconvolution software to determine the intact mass of the different ADC species.
-
DAR Calculation: Calculate the DAR by dividing the mass shift by the mass of a single this compound linker.
Data Presentation
Table 1: Summary of this compound Bioconjugation Reaction Parameters
| Parameter | Condition | Rationale |
| Antibody Azide Modification | ||
| Azide Reagent | Azido-PEG4-NHS Ester | Reacts with primary amines on the antibody. |
| Molar Excess of Azide Reagent | 5-20 fold | To achieve a sufficient degree of azide labeling. |
| Reaction Buffer | PBS, pH 7.2-7.5 | Amine-free to prevent reaction with NHS ester. |
| Incubation Time / Temperature | 1-2 h at RT or overnight at 4°C | Allows for efficient reaction. |
| Click Chemistry Conjugation | ||
| Drug-Linker | This compound | DBCO group for copper-free click chemistry. |
| Molar Excess of this compound | 1.5-5 fold | To drive the conjugation reaction to completion. |
| Reaction Buffer | PBS, pH 7.2-7.5 | Mild conditions to maintain antibody stability. |
| Incubation Time / Temperature | 4-12 h at RT or 12-24 h at 4°C | Allows for efficient SPAAC reaction.[12] |
Table 2: Representative ADC Characterization Data
| Analytical Method | Parameter Measured | Typical Result |
| SEC-HPLC | Purity / Aggregation | >95% Monomer |
| HIC-HPLC | Average DAR | 3.5 - 4.5 |
| DAR Distribution | Resolved peaks for different species | |
| LC-MS | Intact Mass (Unconjugated) | ~148,000 Da |
| Intact Mass (Conjugated) | Mass increase corresponding to DAR | |
| Average DAR | 3.5 - 4.5 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction at the core of the conjugation process.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 2. hpst.cz [hpst.cz]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. agilent.com [agilent.com]
- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. agilent.com [agilent.com]
- 14. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DM1-PEG4-DBCO Conjugation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the conjugation of DM1-PEG4-DBCO to azide-modified molecules, particularly antibodies, to form antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Question 1: My conjugation reaction has failed or resulted in a very low yield. What are the most critical factors to investigate first?
Low or failed conjugation is often traced back to a few key areas. A systematic check of your reagents and reaction setup is the most effective troubleshooting approach.
-
Reagent Integrity : The stability of the this compound is paramount. It should be stored under recommended conditions, typically at -20°C or -80°C and protected from light.[1][2][3] DBCO functional groups can lose reactivity over time, especially if exposed to moisture or repeated freeze-thaw cycles.[4][5][6][7]
-
Buffer Composition : The presence of sodium azide (B81097) (NaN3) in any of your buffers is a common cause of reaction failure.[4][6] The azide in the buffer will compete with your azide-modified antibody, effectively quenching the reaction with the DBCO group.[6][8] Use azide-free buffers such as PBS, HEPES, or borate (B1201080) at a pH range of 7-9.[6][9]
-
Sub-optimal Molar Ratio : The ratio of this compound to your azide-modified molecule is critical. A molar excess of the this compound is typically required to drive the reaction.[9][10] Starting with a 1.5 to 10-fold molar excess of the drug-linker conjugate is a common recommendation.[10]
-
Confirmation of Azide Labeling : Before starting the conjugation, it is crucial to confirm that your antibody or molecule has been successfully functionalized with an azide group.[6] Without a reactive azide partner, the conjugation will not proceed.
Question 2: I'm observing precipitation or aggregation during the conjugation reaction. What is causing this and how can I prevent it?
Precipitation is a frequent issue, often related to the hydrophobicity of the components.
-
Poor Drug-Linker Solubility : DM1 is a hydrophobic payload, and the this compound construct may have limited solubility in purely aqueous buffers.[11][12] To address this, prepare a concentrated stock solution of the this compound in an organic co-solvent like DMSO or DMF and add it to the reaction.[2][9] However, keep the final concentration of the organic solvent below 15-20% to avoid precipitating the antibody.[5][6][8]
-
Aggregation of the ADC : As the conjugation proceeds, the resulting ADC becomes progressively more hydrophobic due to the attachment of the DM1 payload. A high drug-to-antibody ratio (DAR) can lead to intermolecular hydrophobic interactions, causing the ADC to aggregate and precipitate out of solution.[6][12] Consider aiming for a lower DAR (e.g., 2-4) to improve the pharmacokinetic profile and reduce aggregation.[13]
-
Suboptimal Buffer Conditions : An incorrect pH or buffer composition can also impact the solubility and stability of the antibody, leading to precipitation.
Question 3: My final Drug-to-Antibody Ratio (DAR) is consistently lower than my target. How can I improve the conjugation efficiency?
Achieving the desired DAR often requires optimization of the reaction conditions.
-
Increase Molar Excess of Drug-Linker : The most direct way to increase the DAR is to increase the molar excess of this compound in the reaction mixture.[9][10] This increases the probability of a reaction occurring at each available azide site.
-
Optimize Reaction Time and Temperature : Strain-promoted alkyne-azide cycloaddition (SPAAC) reactions are efficient across a range of temperatures, from 4°C to 37°C.[9][10] Increasing the temperature from 4°C to room temperature (20-25°C) can increase the reaction rate.[10] Similarly, extending the incubation time from a few hours to 12, 24, or even 48 hours can improve the yield and final DAR.[6][10]
-
Re-evaluate Reagent Stability : If optimization efforts do not improve the DAR, consider the possibility of reagent degradation. The DBCO group can degrade over time, especially with improper storage.[4][7] Use a fresh vial of this compound or one that has been stored correctly as a solid at -20°C.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling procedures for this compound?
Proper storage is critical for maintaining the reactivity of your drug-linker. For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture.[2][3][7][14] Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and can be stored at -80°C for up to six months or at -20°C for one month.[1][2] To prevent degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot stock solutions into single-use volumes.[7]
Q2: Besides sodium azide, are there other buffer components or additives I should avoid?
Yes. If you are preparing your azide- or DBCO-functionalized molecules using NHS ester chemistry, you must avoid buffers containing primary amines, such as Tris or glycine.[9] These primary amines will react with the NHS ester, preventing the labeling of your target molecule. While additives like glycerol, salts (NaCl, KCl), and chelating agents (EDTA) generally do not interfere with the DBCO-azide reaction itself, it is crucial to ensure the buffer is free of any competing azides.[4]
Q3: How does steric hindrance affect my conjugation, and how can the PEG4 linker help?
Steric hindrance occurs when the physical bulk of the antibody and the drug-linker impede their ability to react.[6] If the azide group on the antibody is in a sterically crowded region, the DBCO group may have difficulty accessing it. The PEG4 linker in this compound is designed to mitigate this by acting as a flexible spacer arm, increasing the distance between the bulky DM1 payload and the reactive DBCO group, which can help minimize steric hindrance and improve conjugation efficiency.[6][7][11]
Q4: How can I monitor the progress of my conjugation reaction?
The DBCO group has a characteristic UV absorbance peak around 310 nm.[5][8] As the SPAAC reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. You can monitor the reaction by taking aliquots at different time points and measuring the UV-Vis spectrum. A significant reduction in the 310 nm peak indicates successful consumption of the DBCO-containing reagent.[8]
Q5: What analytical techniques are recommended for determining the final DAR of my ADC?
Accurately determining the DAR is a critical quality control step.[15] Several methods are commonly used:
-
Hydrophobic Interaction Chromatography (HIC) : This is a widely used method that separates ADC species based on the hydrophobicity imparted by the drug-linker. It can resolve species with different DARs (e.g., DAR 0, 2, 4) and provide information on drug distribution.[13][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides the most detailed information, offering a precise mass of the intact ADC and its subunits. This allows for accurate calculation of the average DAR and identification of different drug-loaded species.[15]
-
UV/Vis Spectroscopy : This is a simpler and more rapid method. By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, one can calculate the average DAR. However, it does not provide information on the distribution of different DAR species.[15]
Data & Protocols
Quantitative Data Summary
Table 1: General Troubleshooting for Low Conjugation Efficiency
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No/Low Conjugation | Presence of sodium azide in buffers. | Use azide-free buffers (e.g., PBS, HEPES).[4][6][8] |
| Degraded this compound reagent. | Use a fresh aliquot; ensure proper storage at -20°C (solid) or -80°C (solution), protected from light.[1][7] | |
| Insufficient molar excess of drug-linker. | Increase the molar ratio of this compound to the azide-molecule.[9][10] | |
| Precipitation | Poor solubility of this compound. | Use a small percentage of an organic co-solvent like DMSO (<20%).[5][8][9] |
| Aggregation due to high DAR. | Aim for a lower target DAR (2-4); optimize reaction time to control conjugation level.[13] | |
| Low DAR | Suboptimal reaction kinetics. | Increase reaction temperature (e.g., from 4°C to 25°C) and/or extend incubation time (up to 24-48h).[9][10] |
| | Steric hindrance. | Ensure the use of a linker like PEG4 to provide adequate spacing.[7][11] |
Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[10] | Start with a 3:1 to 5:1 excess of the less critical/abundant component. Can be inverted if the DBCO-reagent is more precious.[10] |
| Temperature | 4°C to 37°C[9][10] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point.[10] |
| Reaction Time | 4 to 24 hours[6][10] | Typical reactions run for 12 hours. For slow reactions or to maximize yield, incubation can be extended up to 48 hours.[10] |
| pH | 7.0 to 9.0[6][9] | Reaction is efficient under mild, neutral to slightly basic conditions. Avoid strongly acidic conditions which can degrade the DBCO group.[7] |
Experimental Protocol: General Antibody Conjugation
This protocol provides a starting point for conjugating this compound to an azide-functionalized antibody. Optimization will be required for specific applications.
-
Prepare the Azide-Functionalized Antibody :
-
Ensure the antibody is in an azide-free, amine-free buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody solution to a suitable concentration (e.g., 1-10 mg/mL).[8]
-
-
Prepare the this compound Solution :
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[4]
-
-
Perform the Conjugation Reaction :
-
Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar excess.
-
Ensure the final concentration of DMSO or DMF is below 20% to prevent antibody precipitation.[5][8]
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for 4-24 hours with gentle mixing.[4][10]
-
-
Purify the ADC :
-
Remove unreacted this compound and any organic solvent using a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[10]
-
-
Characterize the ADC :
-
Determine the final protein concentration (e.g., using A280).
-
Analyze the average DAR and distribution of species using HIC or LC-MS.[15]
-
Visualizations
Caption: High-level workflow for ADC synthesis using this compound.
Caption: Logical workflow for troubleshooting low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound|COA [dcchemicals.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of ADCs with DM1-PEG4-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) utilizing a DM1 payload with a PEG4-DBCO linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads like DM1?
A1: ADC aggregation is a common challenge primarily driven by the increased hydrophobicity of the conjugate.[][2] Several factors contribute to this phenomenon:
-
Hydrophobic Payloads: Cytotoxic payloads like DM1 are often highly hydrophobic.[][3] When conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, leading to intermolecular interactions and aggregation.[4][5]
-
Linker Chemistry: While the PEG4 component of the linker is designed to be hydrophilic, the DBCO (Dibenzocyclooctyne) moiety used for click chemistry is inherently hydrophobic and can contribute to the overall hydrophobicity of the ADC, potentially leading to aggregation.[6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity, making it more susceptible to aggregation.[5][8]
-
Unfavorable Formulation Conditions: Suboptimal pH, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[4][9] Holding the ADC at a pH near its isoelectric point can also reduce its solubility.[4][9]
-
Conformational Changes: The attachment of the DM1-PEG4-DBCO linker-payload can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.[9][10]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody and lead to the formation of aggregates.[8] Even light exposure can degrade photosensitive payloads, contributing to aggregation.[2]
Q2: How does the this compound linker contribute to or mitigate aggregation?
A2: The this compound linker has a dual impact on ADC aggregation:
-
DM1 (Payload): DM1 is a potent microtubule-disrupting agent with inherent hydrophobicity, which is a primary driver of aggregation.[11][12]
-
PEG4 (Linker Spacer): The polyethylene (B3416737) glycol (PEG) component is included to increase the hydrophilicity of the ADC.[13][14] The four repeating ethylene (B1197577) oxide units create a hydration shell around the linker and the attached payload, which helps to counteract the hydrophobicity of DM1 and DBCO.[13][15] This increased water solubility helps prevent the hydrophobic interactions between ADC molecules that lead to aggregation.[13] The flexible PEG chain also provides steric hindrance, physically separating the hydrophobic payloads of adjacent ADC molecules.[13]
-
DBCO (Conjugation Moiety): The DBCO group, used for copper-free click chemistry, is hydrophobic and can contribute to the overall hydrophobicity of the ADC, potentially increasing the risk of aggregation.[6][7]
Q3: What are the consequences of ADC aggregation in our experiments?
A3: ADC aggregation can have several detrimental effects on your research and development:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to the target antigen and can be cleared more rapidly from circulation, thereby reducing their therapeutic efficacy.[9]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in vivo, potentially leading to adverse effects and neutralization of the therapeutic.[2][9]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which compromises the product's stability, shelf-life, and manufacturability.[9][10]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, leading to off-target toxicity and undesirable side effects.[2][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with ADCs featuring the this compound construct.
Issue 1: Significant aggregation observed immediately after conjugation.
-
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) immediately following the conjugation reaction.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | Optimize the linker design by considering a longer PEG chain (e.g., PEG8, PEG12) to further increase hydrophilicity.[16][17] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound reagent during the conjugation reaction to achieve a lower average DAR.[6] Employ site-specific conjugation methods to produce more homogeneous ADCs with a controlled DAR.[6][18] |
| Unfavorable Conjugation Buffer Conditions | Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody.[4] Screen different formulation buffers with varying pH and excipients to improve ADC solubility.[6] Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload to less than 5% (v/v).[5] |
| Conjugation Process Itself | Consider solid-phase conjugation by immobilizing the antibody on a solid support (e.g., affinity resin) during the conjugation process to prevent intermolecular interactions.[4][5] |
Issue 2: Gradual increase in ADC aggregation during storage.
-
Symptom: SEC analysis shows a progressive increase in HMWS over time when the ADC is stored.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Buffer | Optimize the buffer pH to a range where the ADC exhibits maximum stability.[5] Adjust the ionic strength of the buffer (e.g., with 150 mM NaCl) to help maintain the ADC's structural integrity.[5][8] |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients into the formulation.[] Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, histidine) can act as stabilizers.[] Surfactants like polysorbate 20 or 80 (typically at 0.01% to 0.1%) can prevent aggregation caused by protein interface activation.[] |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C or -80°C). Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[8] Protect the ADC from light, especially if the payload is photosensitive.[2] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[19]
Methodology:
-
System Preparation:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Equilibrate an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase.
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Injection and Detection:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[8]
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate an aliquot at 50°C for 1 week.
-
Freeze-Thaw Stress: Subject an aliquot to five cycles of freezing at -80°C and thawing at room temperature.
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.
-
Control: Keep one aliquot at the recommended storage condition (e.g., 4°C) as an unstressed control.
-
-
Analysis:
-
Analyze all stressed samples and the unstressed control using a suite of analytical techniques:
-
SEC: To quantify aggregation and fragmentation.
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in hydrophobicity.
-
Mass Spectrometry (MS): To identify chemical modifications and degradation products.
-
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Relationship between ADC components, process parameters, and aggregation.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. purepeg.com [purepeg.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing DM1-PEG4-DBCO Conjugation
Welcome to the technical support center for the optimization of drug-linker conjugation using DM1-PEG4-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions and to troubleshoot common issues encountered during the preparation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound reaction with an azide-modified antibody?
A1: The optimal temperature for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and an azide-modified molecule can vary depending on the specific antibody and buffer conditions. However, a general starting point is room temperature (approximately 20-25°C).[1][2] Reactions can also be performed at 4°C, which may require a longer incubation time to achieve a comparable yield.[1][2] For potentially challenging conjugations, the temperature can be increased up to 37°C to enhance the reaction rate.[1][2][3] It is recommended to perform small-scale pilot experiments to determine the optimal temperature for your specific system.
Q2: What is the recommended reaction time for the conjugation?
A2: The reaction time is dependent on the temperature, concentration of reactants, and the desired level of conjugation. Typical reaction times at room temperature range from 4 to 12 hours.[1][2] If the reaction is performed at 4°C, an overnight incubation (12 hours or longer) is often recommended.[2] Shorter reaction times may be possible with higher concentrations of reactants or at an elevated temperature of 37°C.[2] Monitoring the reaction progress is advised to determine the optimal endpoint.
Q3: What is the recommended molar excess of this compound to use?
A3: To drive the conjugation reaction to completion, it is common to use a molar excess of the this compound linker-drug conjugate relative to the azide-modified antibody. A starting point of 1.5 to 3.0 molar equivalents of this compound per azide (B81097) group on the antibody is recommended.[1][3] For antibody-small molecule conjugations, a higher excess of up to 7.5 equivalents may be beneficial.[2] The optimal molar ratio should be determined empirically for each specific antibody and desired drug-to-antibody ratio (DAR).
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C, protected from light.[4][5] When stored as a stock solution in a suitable solvent such as DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[4][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive this compound reagent. | Ensure the reagent has been stored correctly and has not expired. If in doubt, use a fresh vial. |
| Presence of interfering substances in the reaction buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as these can react with the DBCO group.[1][3] Use a recommended buffer such as PBS. | |
| Suboptimal reaction conditions. | Optimize the reaction temperature and time. Consider increasing the temperature to 37°C or extending the incubation period.[2] | |
| Insufficient molar excess of the DBCO reagent. | Increase the molar ratio of this compound to the azide-modified antibody.[2] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO, DMF). | Ensure the final concentration of the organic solvent used to dissolve the this compound is kept to a minimum, typically below 10-15% of the total reaction volume.[3] |
| Hydrophobicity of the this compound conjugate. | The inclusion of the PEG4 spacer is designed to improve water solubility. However, if precipitation occurs, consider optimizing the buffer composition or protein concentration. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in the number of azide groups on the antibody. | Ensure a consistent and well-characterized azide modification of the antibody prior to conjugation. |
| Incomplete reaction. | Extend the reaction time or increase the temperature and/or molar excess of the this compound. Monitor the reaction to completion. |
Data Summary
The following table provides a summary of typical starting conditions for the this compound conjugation reaction based on literature for similar DBCO-azide reactions. These should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Start with room temperature. Lower temperatures require longer incubation times.[1][2][3] |
| Reaction Time | 4 to 24 hours | Dependent on temperature and reactant concentrations.[1][2][3] |
| Molar Excess of this compound | 1.5 to 10 equivalents | The optimal ratio is dependent on the specific antibody and desired DAR.[1][2][3] |
| pH | 7.0 to 8.0 | A near-neutral pH is generally favored for the stability of the antibody. |
| Buffer | PBS or other non-amine, non-azide containing buffers. | Buffers like Tris or those containing sodium azide should be avoided.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Modified Antibody
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex to ensure it is fully dissolved.[1]
-
Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines and azides.[1][3]
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the desired molar excess of the this compound stock solution.
-
Gently mix the reaction solution. Avoid vigorous vortexing that could denature the antibody.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1][2] Protect the reaction from light.
-
-
Purification:
-
After the incubation is complete, remove the unreacted this compound and any solvent using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Characterize the resulting ADC to determine the DAR and confirm the integrity of the antibody. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Visualizations
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
common pitfalls in DM1-PEG4-DBCO click chemistry reactions
Technical Support Center: DM1-PEG4-DBCO Click Chemistry
Welcome to the technical support center for this compound and related strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pre-formed drug-linker conjugate used in the development of ADCs.[1][2] It consists of three main components:
-
DM1 (Mertansine): A highly potent cytotoxic agent that inhibits microtubule assembly, leading to mitotic arrest and cell death.[3][4]
-
PEG4: A short polyethylene (B3416737) glycol spacer that increases the hydrophilicity and solubility of the drug-linker, which can help reduce aggregation of the final ADC.[3][5]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry.[6][7] It reacts specifically and efficiently with an azide (B81097) group (pre-installed on an antibody or other biomolecule) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable covalent bond.[7][8]
Q2: Why should I use a copper-free click chemistry reaction like SPAAC?
A2: SPAAC reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[7][9] Unlike traditional copper-catalyzed click chemistry (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for bioconjugation reactions involving sensitive proteins like antibodies and for in vivo applications.[6][7][10]
Q3: What are the optimal reaction conditions for a typical this compound conjugation to an azide-modified antibody?
A3: While optimal conditions should be determined empirically for each specific system, a good starting point is to react the azide-modified antibody with a 1.5 to 3-fold molar excess of the this compound reagent.[11] The reaction is typically performed in a non-amine-containing buffer, such as PBS, at a pH between 7.0 and 8.0.[12][13] Incubation for 4-12 hours at room temperature or for longer periods (up to 24-48 hours) at 4°C is generally sufficient for high conjugation efficiency.[13][14]
Q4: How can I confirm that my this compound conjugation was successful?
A4: Several analytical techniques can be used:
-
UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm as it is consumed.[14][15]
-
SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of your antibody, which can be visualized as a band shift compared to the unconjugated antibody.[10]
-
Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity of the conjugate and to determine the drug-to-antibody ratio (DAR) distribution.[16][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different DARs, as the addition of the hydrophobic DM1 payload increases the overall hydrophobicity of the protein.[16]
Q5: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A5: The DAR is the average number of drug molecules conjugated to a single antibody.[16] It is a critical quality attribute (CQA) for an ADC as it directly impacts both efficacy and safety.[16] A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, aggregation, and faster clearance from circulation.[18] Characterizing and controlling the DAR is essential during ADC development.[19][20]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound click chemistry reactions.
Issue 1: Low or No Conjugation Yield
Q: I am observing very low or no product formation. What are the possible causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the experimental setup.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
This compound: DBCO reagents can be sensitive to moisture and oxidation, leading to a loss of reactivity over time.[21][22] Ensure the reagent has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).[1] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[13]
-
Azide-Modified Biomolecule: Confirm that the azide group was successfully introduced onto your biomolecule. Use a control reaction with a known azide-containing small molecule to test the reactivity of your DBCO reagent.
-
-
Optimize Reaction Conditions:
-
Molar Ratio: An incorrect stoichiometric ratio is a frequent cause of incomplete reactions.[12] Ensure you are using an appropriate excess of one reagent. If the this compound is the limiting reagent, you may not see significant conjugation. A common starting point is a 1.5 to 3-fold molar excess of the this compound relative to the azide-modified antibody.[11]
-
Concentration: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both reactants. If possible, increase the concentration of your reactants to drive the reaction forward.[13]
-
Reaction Time & Temperature: The reaction may simply need more time to reach completion. Extend the incubation time to 24 or even 48 hours, especially if reacting at 4°C.[14] Alternatively, increasing the temperature to 37°C can accelerate the reaction rate, but you must consider the thermal stability of your antibody.[9][13]
-
-
Check Buffer Composition:
-
Competing Azides: Crucially, never use buffers containing sodium azide (NaN₃) .[14] The azide in the buffer will compete with your biomolecule for the DBCO reagent, drastically reducing your conjugation efficiency.[11][13]
-
pH: While SPAAC is tolerant of a range of pH values, the stability of your biomolecule and any other functional groups (like an NHS ester used for initial labeling) may be pH-dependent. A pH of 7.0-8.0 is generally recommended.[12]
-
Troubleshooting Workflow for Low Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. interchim.fr [interchim.fr]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of DM1-PEG4-DBCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of DM1-PEG4-DBCO conjugates. It includes a troubleshooting guide for specific experimental issues and frequently asked questions (FAQs) for broader concepts.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, purification, and storage of this compound and subsequent antibody-drug conjugates (ADCs).
Q1: I am observing low conjugation efficiency between my azide-modified antibody and the this compound linker. What could be the cause?
A: Low conjugation efficiency in this strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can stem from several factors:
-
Degradation of DBCO Moiety: The dibenzocyclooctyne (DBCO) group can degrade over time, especially with prolonged exposure to aqueous buffers or repeated freeze-thaw cycles.[1][2] It is recommended to prepare aqueous working solutions fresh for each experiment.[1]
-
Suboptimal Reaction Conditions: While SPAAC is robust, factors like pH and temperature can influence the reaction rate. Ensure the reaction buffer is within a pH range of 6-9 and free of azide (B81097), which can react with and deplete the DBCO reagent.[1][3][4]
-
Steric Hindrance: The PEG4 linker is designed to minimize steric hindrance, but the conjugation site on the antibody can still be a factor. Ensure the azide modification on your antibody is accessible.
-
Inaccurate Quantification: Double-check the concentration and degree of labeling for both the azide-modified antibody and the DBCO-linker to ensure correct molar ratios are used.
Q2: My purified ADC shows signs of aggregation during storage. How can I prevent this?
A: Aggregation is a common issue with ADCs, often driven by the increased hydrophobicity from the payload and linker.[5][6] Several factors can contribute to and help mitigate aggregation:[5][7][8]
-
Storage Conditions: Store ADCs at recommended low temperatures (e.g., 4°C for short-term, -80°C for long-term) and protect them from light.[] Avoid repeated freeze-thaw cycles.[5]
-
Formulation Buffer: The choice of buffer is critical. Unfavorable pH or low salt concentrations can promote aggregation.[10] Screen different formulation buffers to find one that maximizes colloidal stability. The inclusion of excipients like polysorbate can also help prevent aggregation.[11]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase surface hydrophobicity, which can lead to a greater propensity for aggregation.[5][6] If aggregation is persistent, consider strategies to produce ADCs with a lower, more controlled DAR.
-
Manufacturing Process: High shear forces during steps like mixing or filtration can cause protein denaturation and subsequent aggregation.[11] Immobilizing the antibody on a solid support during conjugation can also physically prevent molecules from aggregating.[10]
Table 1: Factors Influencing ADC Aggregation and Mitigation Strategies
| Factor | Cause of Aggregation | Mitigation Strategy |
| Temperature | Thermal stress can lead to denaturation and unfolding, exposing hydrophobic regions.[7][11] | Store at recommended low temperatures (4°C or -80°C). Avoid temperature fluctuations.[] |
| pH | Suboptimal pH can alter protein charge and conformation, leading to instability.[7] | Screen for optimal buffer pH to ensure protein stability. |
| Freeze-Thaw Cycles | Ice crystal formation can cause mechanical stress and changes in local solute concentration. | Aliquot ADC into single-use volumes to avoid repeated freeze-thaw cycles. |
| High DAR | Increased surface hydrophobicity due to the conjugated payload.[5] | Optimize conjugation to achieve a lower average DAR or use site-specific conjugation methods. |
| Shear Stress | Mechanical forces during manufacturing (e.g., pumping, filtration) can denature the antibody. | Optimize process parameters to minimize shear stress. |
| Light Exposure | Photosensitive groups in the payload can degrade, leading to aggregation.[11] | Store in light-protected vials. |
Q3: I suspect my DM1 payload is degrading or being released prematurely from the ADC. How can I assess this?
A: Premature payload release is a critical concern as it can lead to off-target toxicity and reduced efficacy.[5] Several analytical techniques can be used to assess the stability of the linker and the integrity of the conjugate.
-
Mass Spectrometry (LC-MS): This is a powerful tool to detect the free payload in solution and to analyze the average DAR of the ADC population over time.[12]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate the ADC from the free, unconjugated payload. By monitoring the peak corresponding to the free drug over time, you can quantify its release.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. A shift in the elution profile or the appearance of new peaks can indicate deconjugation or other modifications.[13]
-
Size-Exclusion Chromatography (SEC): While primarily used for detecting aggregates, SEC can also sometimes resolve species that have undergone significant fragmentation or degradation.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for a this compound conjugate?
A: The stability of the entire conjugate is determined by its individual components: the antibody, the payload (DM1), and the linker (PEG4-DBCO).[][14]
-
Antibody (Physical Instability): The monoclonal antibody can undergo denaturation and aggregation, especially after conjugation, which increases its hydrophobicity.[6][7] This can be exacerbated by environmental stressors like temperature, pH, and mechanical forces.[7][15]
-
Linker (Chemical Instability):
-
DBCO Moiety: The strained alkyne in the DBCO ring is susceptible to degradation, particularly through oxidation or reaction with water over prolonged periods in aqueous solution.[1] Strong acidic conditions can also lead to rearrangement and degradation of the ring.[1]
-
Amide Bonds: The amide bonds within the linker structure are generally stable but can undergo hydrolysis under strongly acidic or basic conditions.
-
-
DM1 Payload: While DM1 itself is a stable molecule, the ester linkage within its structure can be susceptible to hydrolysis, leading to an inactive form. The primary mechanism of action, however, relies on the release of the active payload (e.g., Lys-MCC-DM1) inside the target cell after lysosomal degradation of the antibody.[16]
Q2: How does the PEG4 component contribute to the stability of the conjugate?
A: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions:
-
Enhanced Solubility: PEG is hydrophilic, which helps to counteract the hydrophobicity of the DM1 payload and DBCO group. This can improve the overall solubility of the ADC and reduce its propensity to aggregate.[17][18]
-
Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the bulky antibody and the DM1 payload, which can help ensure that the antibody's binding to its target antigen is not impaired.
-
Improved Pharmacokinetics: PEGylation is a well-known strategy to improve the pharmacokinetic properties of biotherapeutics, potentially leading to a longer circulation half-life.
Q3: What is an appropriate protocol for assessing the aqueous stability of the this compound linker itself before conjugation?
A: You can assess the stability of the free linker in your buffer of choice by monitoring its degradation over time using RP-HPLC.
Protocol: Aqueous Stability Assessment by RP-HPLC
Objective: To quantify the degradation of the this compound linker in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring absorbance at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer of choice to a final concentration of 1 mM. Vortex briefly to mix. This is your T=0 sample.
-
Initial Analysis (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC system. Run a suitable gradient (e.g., 5-95% Mobile Phase B over 20 minutes) to resolve the intact linker from any potential degradation products. Record the peak area of the intact linker.
-
Incubation: Place the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Timepoint Analysis: At predetermined timepoints (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, and analyze it by RP-HPLC using the same method as the T=0 sample.
-
Data Analysis:
-
For each timepoint, calculate the percentage of intact linker remaining relative to the peak area at T=0.
-
Plot the percentage of intact linker versus time to determine the degradation kinetics in your specific buffer.
-
Table 2: Illustrative Stability Data for DBCO Reagents in Aqueous Buffer
This table provides example data to illustrate the expected stability trends. Actual results may vary.
| Buffer pH | Temperature (°C) | Incubation Time (hours) | Approximate % Intact Reagent Remaining | Notes |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal condition for short-term storage of working solutions.[1] |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical room temperature reaction times.[1] |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates the degradation rate.[1] |
| 5.0 | 25 | 24 | 85 - 90% | Acidic conditions may increase the rate of DBCO degradation.[1] |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable, but very high pH can promote hydrolysis of other functional groups.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 14. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 15. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
how to remove unconjugated DM1-PEG4-DBCO from final product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated DM1-PEG4-DBCO from their final antibody-drug conjugate (ADC) product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unconjugated this compound from my final ADC product?
A1: The most common and effective methods for removing small molecule impurities like unconjugated this compound from large protein products such as ADCs are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). The choice of method depends on factors like the scale of purification, the specific properties of the ADC, and the level of purity required.
Q2: How does Tangential Flow Filtration (TFF) work to remove small molecules?
A2: TFF, also known as cross-flow filtration, separates molecules based on size. The ADC solution is passed tangentially across a semi-permeable membrane. The larger ADC is retained (retentate), while the smaller unconjugated this compound passes through the membrane (permeate). By continuously adding new buffer to the retentate in a process called diafiltration, the small molecule impurities are efficiently washed away.
Q3: What is the principle behind Size Exclusion Chromatography (SEC) for this purification?
A3: SEC separates molecules based on their hydrodynamic radius (size) in solution. The chromatography column is packed with porous beads. Larger molecules like the ADC cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules like the unconjugated this compound can enter the pores, taking a longer path and eluting later.
Q4: How does Hydrophobic Interaction Chromatography (HIC) separate the ADC from the unconjugated drug-linker?
A4: HIC separates molecules based on differences in their hydrophobicity. The conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody. In HIC, a high salt concentration in the mobile phase promotes the binding of both the ADC and the unconjugated drug-linker to the hydrophobic stationary phase. A decreasing salt gradient is then used for elution; the less hydrophobic molecules (or in this case, the much smaller unconjugated drug-linker with different hydrophobic characteristics) will elute at a different salt concentration than the more hydrophobic ADC species, allowing for their separation.
Q5: Which method is best for my needs?
A5:
-
TFF is highly scalable and ideal for large-volume processing and buffer exchange. It is very effective for removing small molecules that are significantly different in size from the ADC.
-
SEC provides high-resolution separation based on size and is excellent for analytical purposes and smaller-scale preparative purification.
-
HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs) and can also effectively remove unconjugated hydrophobic payloads.
Troubleshooting Guides
Issue 1: Incomplete removal of unconjugated this compound using Tangential Flow Filtration (TFF).
Possible Causes & Solutions:
-
Insufficient Diafiltration Volumes: The number of diafiltration volumes (DVs) may be too low.
-
Solution: Increase the number of DVs. Typically, 5-7 DVs are sufficient to achieve >99% removal of small molecules.[1] Monitor the permeate for the presence of the unconjugated drug-linker to determine the optimal number of DVs for your specific process.
-
-
Incorrect Membrane Molecular Weight Cut-Off (MWCO): The membrane's MWCO may be too large, leading to product loss, or too close to the size of the ADC, hindering the passage of the impurity.
-
Solution: Select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the ADC.[2] This ensures complete retention of the ADC while allowing efficient passage of the small molecule impurity.
-
-
Membrane Fouling: The membrane may be clogged, reducing filtration efficiency.
-
Solution: Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize membrane fouling.[2] Ensure that the feed stream concentration is within the recommended range for the TFF system. A cleaning-in-place (CIP) procedure may be necessary if fouling is severe.
-
-
Non-specific Binding: The unconjugated this compound might be non-specifically interacting with the ADC or the membrane.
-
Solution: Adjust the buffer composition (e.g., pH, ionic strength) to disrupt these interactions. The addition of a small amount of organic solvent might be considered, but compatibility with the ADC and the TFF system must be verified.[3]
-
Issue 2: Poor separation of ADC and unconjugated this compound with Size Exclusion Chromatography (SEC).
Possible Causes & Solutions:
-
Secondary Hydrophobic Interactions: The hydrophobic nature of the DM1 payload and the DBCO linker can cause non-specific interactions with the SEC stationary phase, leading to peak tailing and poor resolution.[4]
-
Solution: Modify the mobile phase to reduce hydrophobic interactions. The addition of 10-15% isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can often improve peak shape and resolution.[5][6][7][8] Increasing the ionic strength of the mobile phase can also help to mitigate these interactions.
-
-
Inappropriate Column Selection: The pore size of the SEC column may not be optimal for the separation.
-
Solution: Select an SEC column with a pore size that provides the best resolution between the high molecular weight ADC and the low molecular weight unconjugated drug-linker.
-
-
Sample Overload: Injecting too much sample can lead to broad peaks and poor separation.
-
Solution: Reduce the sample volume or concentration.
-
Issue 3: Co-elution of unconjugated this compound with the ADC in Hydrophobic Interaction Chromatography (HIC).
Possible Causes & Solutions:
-
Suboptimal Salt Concentration or Gradient: The binding or elution conditions may not be selective enough.
-
Solution:
-
Salt Type and Concentration: Experiment with different salts from the Hofmeister series (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and optimize the initial salt concentration to ensure strong binding of the ADC.[9][10]
-
Gradient Slope: A shallower gradient during elution will increase the resolution between species with different hydrophobicities.[9]
-
-
-
Inappropriate Stationary Phase: The hydrophobicity of the HIC resin may not be suitable.
-
Solution: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether). A less hydrophobic resin may provide better selectivity for removing the highly hydrophobic unconjugated drug-linker.
-
-
Mobile Phase pH: The pH of the mobile phase can influence the hydrophobic interactions.
-
Solution: Optimize the pH of the mobile phase. While HIC is typically performed at neutral pH, slight adjustments can sometimes improve selectivity.
-
Data Presentation
| Purification Method | Principle of Separation | Typical Recovery | Key Advantage | Key Consideration |
| Tangential Flow Filtration (TFF) | Size (Molecular Weight) | >90% | Highly scalable for large volumes | Potential for membrane fouling |
| Size Exclusion Chromatography (SEC) | Size (Hydrodynamic Radius) | >90% | High resolution for analytical and small-scale prep | Potential for secondary hydrophobic interactions |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | Can separate by DAR and remove hydrophobic impurities | Method development can be more complex |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Tangential Flow Filtration (TFF)
-
System Preparation:
-
Select a TFF capsule or cassette with a regenerated cellulose (B213188) membrane and an appropriate MWCO (e.g., 30 kDa for a ~150 kDa ADC).
-
Sanitize and flush the TFF system and membrane with purified water or a suitable buffer.
-
-
Concentration (Optional):
-
If necessary, concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L) by running the TFF system and discarding the permeate.[11]
-
-
Diafiltration:
-
Perform constant-volume diafiltration by adding diafiltration buffer (e.g., PBS, pH 7.4) to the retentate at the same rate as the permeate is being removed.
-
Continue for a minimum of 5-7 diafiltration volumes.
-
Collect permeate samples at regular intervals to monitor the clearance of the unconjugated this compound using a suitable analytical method (e.g., RP-HPLC).
-
-
Final Concentration and Recovery:
-
Once the desired level of purity is achieved, stop the addition of diafiltration buffer and concentrate the ADC to the final target concentration.
-
Recover the product from the TFF system.
-
Protocol 2: Purification of ADC by Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase Preparation:
-
Select an appropriate SEC column (e.g., TSKgel G3000SWxl).[5]
-
Prepare the mobile phase. A typical mobile phase is 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropanol.[5]
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.[5]
-
-
Sample Injection and Elution:
-
Inject the crude ADC sample onto the column.
-
Perform an isocratic elution with the mobile phase.
-
-
Fraction Collection:
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The ADC will elute as the first major peak. The unconjugated this compound will elute as a later, smaller peak.
-
Collect the fractions corresponding to the ADC peak.
-
-
Analysis:
-
Analyze the collected fractions for purity and concentration.
-
Protocol 3: Removal of Unconjugated Drug-Linker by Hydrophobic Interaction Chromatography (HIC)
-
Column and Mobile Phase Preparation:
-
Select an appropriate HIC column (e.g., TSKgel Butyl-NPR).[12]
-
Prepare Mobile Phase A (Binding Buffer): 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.[12]
-
Prepare Mobile Phase B (Elution Buffer): 25 mM potassium phosphate, pH 7.0 containing 25% isopropanol (v/v).[12]
-
Equilibrate the column with Mobile Phase A.
-
-
Sample Preparation and Loading:
-
Dilute the crude ADC sample with Mobile Phase A to adjust the salt concentration for binding.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with Mobile Phase A to remove any unbound material.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 12 minutes at 0.8 mL/min).[12]
-
-
Fraction Collection and Analysis:
-
Monitor the elution with UV absorbance at 280 nm.
-
Collect fractions across the gradient. The unconjugated this compound is expected to elute at a different salt concentration than the ADC species.
-
Analyze the fractions to identify those containing the purified ADC.
-
Visualizations
Caption: Troubleshooting workflow for ADC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. adcreview.com [adcreview.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Toxicity of DM1-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with DM1-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with DM1-based ADCs?
A1: Off-target toxicity of DM1-based ADCs is multifactorial and can be broadly categorized as on-target, off-tumor toxicity and off-target, off-tumor toxicity.[1][2]
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death.
-
Off-target, off-tumor toxicity: This occurs through several mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the DM1 payload, causing systemic toxicity.[] However, ADCs like Trastuzumab emtansine (T-DM1) utilize a stable, non-cleavable thioether linker (SMCC) to minimize this.[4][5]
-
Antigen-Independent Uptake: Normal cells, particularly those in the liver, can take up ADCs through nonspecific mechanisms like macropinocytosis.[1]
-
Fc-mediated Uptake: The Fc region of the antibody can interact with Fc receptors (e.g., FcγRIIa) on healthy cells, leading to internalization and toxicity.[1]
-
Payload-Mediated Toxicity: A novel mechanism has been identified where the DM1 payload of T-DM1 can directly bind to Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of hepatocytes, inducing membrane damage, calcium influx, and apoptosis, independent of HER2 expression.[6][7]
-
Q2: How does the choice of linker affect the off-target toxicity of DM1-based ADCs?
A2: The linker plays a critical role in the safety and efficacy profile of an ADC. DM1 is often paired with a non-cleavable linker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5]
-
Non-cleavable linkers: These linkers, such as the one used in T-DM1, are highly stable in plasma.[5][8] The active cytotoxic catabolite, typically Lysine-MCC-DM1, is released only after the entire antibody is degraded within the lysosome of the target cell.[9][10][11] This charged metabolite is relatively membrane-impermeable, which significantly reduces its ability to diffuse out of the target cell and kill neighboring, antigen-negative cells (a phenomenon known as the bystander effect).[12][13][14] This limited bystander effect contributes to a more favorable tolerability profile compared to ADCs with cleavable linkers.[1][15]
-
Cleavable linkers: In contrast, ADCs with cleavable linkers are designed to release the payload in the tumor microenvironment or within the cell through mechanisms like enzymatic cleavage. While this can enhance the bystander effect and potentially lead to greater efficacy, it can also increase the risk of off-target toxicity if the payload is released prematurely in circulation.[1][12]
Q3: What are the common adverse events associated with DM1-based ADCs in clinical and preclinical studies?
A3: The most frequently reported grade 3/4 toxicities for DM1-based ADCs are thrombocytopenia (a decrease in platelet count) and hepatotoxicity (liver damage), characterized by elevated liver transaminases.[1][11] Other observed toxicities include fatigue, nausea, and peripheral neuropathy.[11][14] These adverse events are generally considered to be related to the DM1 payload class.[1][11]
Q4: My in vitro experiments show unexpected cytotoxicity in antigen-negative cell lines. What could be the cause?
A4: Unexpected cytotoxicity in antigen-negative cells can arise from several factors:
-
Free DM1 in the ADC preparation: Ensure your ADC is highly purified and free of unconjugated DM1. The high potency of DM1 means that even small amounts of free drug can cause significant cytotoxicity.
-
ADC Instability: Although non-cleavable linkers are generally stable, experimental conditions such as prolonged incubation times or specific media components could potentially lead to some degree of payload deconjugation.
-
Antigen-Independent Uptake: As mentioned in Q1, cells can take up ADCs through nonspecific endocytosis. This is more likely to be observed at higher ADC concentrations.
-
Payload-mediated binding: The DM1 moiety itself may interact with proteins on the cell surface, such as CKAP5 on liver cells, leading to toxicity independent of the target antigen.[7]
Q5: How can I assess the bystander effect of my DM1-based ADC in vitro?
A5: The bystander effect of DM1-based ADCs with non-cleavable linkers is generally limited.[12][13][14] To experimentally confirm this, you can use a co-culture system.[16][17]
-
Co-culture Assay: In this assay, antigen-positive (Ag+) target cells are cultured with antigen-negative (Ag-) bystander cells. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification and quantification by flow cytometry or imaging.[16] After treatment with the ADC, the viability of both cell populations is assessed. For a DM1-based ADC with a non-cleavable linker, you would expect to see significant death in the Ag+ population but minimal to no effect on the Ag- population.[12][18]
Troubleshooting Guides
Issue 1: High background toxicity in control (untreated) wells during in vitro cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and have been passaged a consistent number of times. Stressed or overly confluent cells can show variable responses. |
| Media/Serum Issues | Test for lot-to-lot variability in media and serum. Ensure media is fresh and properly supplemented. |
| Contamination | Check for mycoplasma or bacterial contamination, which can affect cell viability. |
Issue 2: Inconsistent IC50 values for the DM1-based ADC across experiments.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. IC50 values can be sensitive to cell number. |
| Incubation Time | The cytotoxic effect of tubulin inhibitors like DM1 is cell-cycle dependent and may require longer incubation times (e.g., 72-96 hours) to manifest fully.[16] Standardize the incubation period for all experiments. |
| ADC Quality | Ensure the ADC has been properly stored and handled to avoid degradation. Characterize the drug-to-antibody ratio (DAR) and aggregation status of each batch of ADC used. |
| Assay Reagent Variability | Use fresh, quality-controlled assay reagents (e.g., MTT, CellTiter-Glo). |
Issue 3: Reduced ADC potency in a specific cell line known to express the target antigen.
| Possible Cause | Troubleshooting Step |
| Impaired Lysosomal Function | Resistance to T-DM1 has been linked to impaired lysosomal proteolytic activity, which prevents the release of the active Lys-MCC-DM1 catabolite.[9][10] This can be investigated by treating sensitive cells with a lysosomal inhibitor like bafilomycin A1 to see if it phenocopies the resistance.[10][19] |
| Reduced ADC Internalization | Confirm ADC binding and internalization using flow cytometry or fluorescence microscopy with a labeled ADC. |
| Drug Efflux Pumps | Overexpression of multidrug resistance pumps could potentially export the active catabolite, although the charged nature of Lys-MCC-DM1 makes this less likely. |
| Altered Tubulin Dynamics | While less common, mutations in tubulin could confer resistance to DM1's mechanism of action. |
Quantitative Data Summary
Table 1: In Vitro Potency of DM1-based ADCs
| ADC | Cell Line | Target Antigen | Linker | IC50 | Citation |
| T-DM1 | BT-474 | HER2 | SMCC (non-cleavable) | 1.1 ng/mL | [20] |
| T-SPP-DM1 | BT-474 | HER2 | SPP (cleavable) | 1.8 ng/mL | [20] |
| T-DM1 | MCF7-neo/HER2 | HER2 | SMCC (non-cleavable) | 6.0 ng/mL | [20] |
| T-SPP-DM1 | MCF7-neo/HER2 | HER2 | SPP (cleavable) | 30.0 ng/mL | [20] |
Table 2: Common Toxicities of DM1-based ADCs (Clinical Data for T-DM1)
| Adverse Event (Grade ≥3) | Frequency in T-DM1 Treated Patients | Citation |
| Thrombocytopenia | 12.9% | [21] |
| Increased Transaminases | 2-4% | [14] |
| Fatigue | ~2% | [14] |
| Anemia | ~2% | [14] |
| Hypokalemia | ~2% | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[16][17][22]
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the DM1-based ADC and a relevant isotype control ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Analysis of ADC Catabolites by HPLC-MS
This protocol provides a general workflow for identifying and quantifying ADC catabolites.[10]
-
Cell Lysis: Treat cells with the DM1-based ADC for various time points (e.g., 3, 9, 24 hours). After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Precipitation: Precipitate proteins from the cell lysate, for example, by adding a cold organic solvent like acetonitrile (B52724). Centrifuge to pellet the precipitated protein and collect the supernatant containing the small molecule catabolites.
-
Sample Preparation: Dry the supernatant under vacuum and reconstitute the residue in a mobile phase-compatible solvent for analysis.
-
HPLC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column). Separate the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Eluted components are directed into a mass spectrometer for detection and quantification. The mass spectrometer should be operated in a mode that allows for the specific detection of the expected catabolite (e.g., Lys-MCC-DM1) based on its mass-to-charge ratio (m/z).
-
Data Analysis: Quantify the amount of the catabolite in each sample by comparing its peak area to a standard curve generated with a purified standard of the catabolite.
Visualizations
Caption: Mechanisms of DM1-based ADC off-target toxicity.
Caption: Logical workflow for troubleshooting reduced ADC potency.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
strategies to increase the yield of DM1-PEG4-DBCO ADCs
Welcome to the technical support center for the synthesis of Drug-Maytansinoid 1 (DM1) conjugated to an azide-modified antibody via a PEG4-DBCO linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and increase the yield of their Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind DM1-PEG4-DBCO conjugation to an azide-modified antibody?
The conjugation process utilizes a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The dibenzocyclooctyne (DBCO) group on the this compound linker has a highly strained triple bond. This strain is released upon reaction with an azide (B81097) group (-N3) that has been incorporated into the antibody, leading to the formation of a stable triazole linkage.[1][3] This reaction is bioorthogonal, meaning it occurs efficiently under mild, physiological conditions without interfering with biological functional groups.[2][4]
Q2: Why is a PEG4 linker included in the this compound construct?
The polyethylene (B3416737) glycol (PEG) spacer serves several important functions in ADC development. The PEG4 linker in this compound enhances the hydrophilicity of the payload, which can help to:
-
Reduce Aggregation: The hydrophobic nature of the DM1 payload can increase the propensity for ADC aggregation. The hydrophilic PEG linker helps to shield the hydrophobic drug, reducing intermolecular interactions that lead to aggregation.[5][6]
-
Improve Pharmacokinetics: Increased hydrophilicity can lead to improved solubility and pharmacokinetic properties of the resulting ADC.[5]
-
Enhance Reaction Kinetics: The presence of a PEG linker has been shown to enhance the reaction rates of SPAAC.[7]
Q3: What are the critical quality attributes (CQAs) to monitor during and after the synthesis of this compound ADCs?
The primary CQAs for ADCs include:
-
Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to a single antibody.[8] It is a critical parameter that directly influences the efficacy and toxicity of the ADC.
-
ADC Distribution: This refers to the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). A narrow distribution is often desirable.
-
Aggregate Levels: The presence of high molecular weight species or aggregates can impact the safety and efficacy of the ADC.[6][9]
-
Free Drug Levels: The amount of unconjugated this compound or related impurities should be minimized as they can contribute to systemic toxicity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound ADCs that can lead to low yield.
Issue 1: Low Conjugation Efficiency
Q: I am observing a low Drug-to-Antibody Ratio (DAR) or incomplete conjugation. What are the potential causes and how can I improve the conjugation efficiency?
A: Low conjugation efficiency in SPAAC reactions can stem from several factors related to reaction conditions, reagent quality, and steric hindrance.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Reaction Buffer | Switch to HEPES buffer from PBS. Optimize pH to a slightly alkaline range (7.5-8.5).[10] | Studies have shown that HEPES buffer can lead to higher SPAAC reaction rates compared to PBS. A slightly alkaline pH can also increase the reaction rate.[7][10] |
| Inefficient Reaction Kinetics | Increase the reaction temperature to 37°C if the antibody is stable. Extend the incubation time (monitor up to 24-48 hours).[10] | Higher temperatures and longer incubation times can drive the reaction to completion.[11][12] |
| Low Reactant Concentrations | Increase the concentration of the azide-modified antibody and/or the this compound linker.[11] | The law of mass action dictates that higher reactant concentrations lead to faster reaction rates.[11] |
| Incorrect Molar Ratio | Optimize the molar excess of this compound to the azide-modified antibody. A 1.5 to 10-fold molar excess of the linker-drug is often recommended.[11][12] | A molar excess of one reactant can help drive the reaction to completion.[12] |
| Degraded this compound | Ensure proper storage of the this compound linker (typically at -20°C or -80°C, protected from light and moisture).[10][13] Use fresh, high-quality reagents. | The DBCO group can degrade over time, leading to reduced reactivity.[14] |
| Presence of Azide Contaminants in Buffer | Avoid using sodium azide as a preservative in any buffers used for the conjugation reaction.[11][14] | Free azide ions will compete with the azide-modified antibody for reaction with the DBCO group, reducing conjugation efficiency.[3] |
| Steric Hindrance | If the azide modification site on the antibody is sterically hindered, ensure the PEG4 linker provides sufficient spacing. | The PEG4 spacer is designed to reduce steric hindrance, but the location of the azide on the antibody is also a critical factor. |
Issue 2: ADC Aggregation
Q: I am observing precipitation or high levels of aggregates in my ADC preparation. What causes this and what strategies can I employ to mitigate it?
A: Aggregation is a common challenge in ADC manufacturing, often exacerbated by the hydrophobic nature of the payload.[6][9][15][16]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Hydrophobicity of DM1 Payload | Ensure the use of a hydrophilic linker like PEG4.[6] Optimize the DAR to the lowest effective level. | The PEG linker helps to shield the hydrophobic DM1 and reduce intermolecular interactions.[5][6] Higher DAR values can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation. |
| Unfavorable Buffer Conditions | Screen different buffer conditions, including salt type and concentration.[9] Avoid pH conditions near the isoelectric point of the antibody.[9] | The choice of buffer can significantly impact protein solubility and stability.[9] |
| Presence of Organic Solvents | Minimize the concentration of organic solvents (e.g., DMSO) used to dissolve the this compound. Typically, keep below 10-15%.[11] | High concentrations of organic solvents can denature the antibody and promote aggregation.[9] |
| Agitation Stress | Handle the ADC solution gently and avoid vigorous shaking or stirring.[17] | Physical stress can induce protein unfolding and aggregation.[17] |
| High Protein Concentration | Perform the conjugation and purification steps at an optimized antibody concentration. | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. |
| Inefficient Removal of Aggregates | Employ appropriate purification methods such as Size Exclusion Chromatography (SEC) or Hydroxyapatite (HA) chromatography. | These methods are effective at separating monomers from aggregates. |
Issue 3: Low Recovery Yield During Purification
Q: I am experiencing significant product loss during the purification of my this compound ADC. How can I improve my recovery yield?
A: The purification process is a critical step where product loss can occur. Optimizing the purification strategy is key to maximizing the final yield.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Removal of Unreacted Linker-Drug | Utilize Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF) for buffer exchange and removal of small molecule impurities. | TFF/UFDF is highly efficient at removing residual solvents and free drug molecules based on molecular size exclusion and can achieve high product recovery. |
| Suboptimal Chromatography Conditions | Optimize the choice of chromatography resin and running conditions (e.g., buffer, pH, salt concentration). | The choice of chromatography method will depend on the specific properties of the ADC and the impurities to be removed. |
| Product Adsorption to Surfaces | Use low-protein-binding tubes and membranes. Consider adding surfactants to the buffers if compatible with the downstream application. | Minimizing non-specific binding can significantly improve recovery. |
| Aggregation During Purification | Ensure that the purification buffers are optimized for ADC stability. | Changes in buffer composition during purification can induce aggregation. |
| Harsh Elution Conditions | If using bind-and-elute chromatography, use the mildest possible elution conditions that still allow for efficient product recovery. | Harsh elution conditions (e.g., extreme pH) can denature the ADC. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for SPAAC Conjugation of this compound to an Azide-Modified Antibody
This protocol provides a general workflow for the conjugation reaction. Optimization of specific parameters is recommended for each unique antibody.
-
Reagent Preparation:
-
Ensure all buffers are free of sodium azide.[11][14] Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES, with the pH adjusted for optimal reaction conditions and antibody stability.[11]
-
Dissolve the this compound in a suitable organic solvent like DMSO to create a stock solution.[11] The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10-15%).[11]
-
Prepare the azide-modified antibody in the chosen reaction buffer at a recommended starting concentration of 1 mg/mL.[14]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified antibody solution. A molar excess of 1.5 to 10-fold is a good starting point for optimization.[11][12]
-
Gently mix the reaction mixture.
-
Incubate the reaction at a suitable temperature. Common incubation conditions are room temperature (25°C) for 4-12 hours or 4°C overnight (at least 12 hours).[11][12] For potentially faster kinetics, the temperature can be increased to 37°C, provided the antibody is stable.[11]
-
-
Purification:
-
Remove unreacted this compound and byproducts using an appropriate purification method such as Tangential Flow Filtration (TFF) or Size-Exclusion Chromatography (SEC) (e.g., desalting columns).[11]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the conjugation reaction by observing the decrease in the characteristic absorbance of the DBCO group.
-
Spectrophotometer Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of this compound should provide an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the reaction buffer and the azide-modified antibody to zero the instrument.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress.[11] This data can be used to compare reaction rates under different conditions (e.g., temperature, buffer, pH).
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Troubleshooting logic for low this compound ADC yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 17. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating DM1-PEG4-DBCO Antibody Conjugation
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the precise and robust validation of drug conjugation is paramount to ensuring therapeutic efficacy and safety. The use of DM1, a potent microtubule inhibitor, linked to an antibody via a PEGylated dibenzocyclooctyne (DBCO) linker, represents a sophisticated approach in targeted cancer therapy.[1][2] This guide provides a comparative analysis of the essential techniques used to validate the conjugation of DM1-PEG4-DBCO to antibodies, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
The conjugation of this compound to an azide-functionalized antibody is achieved through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly specific and efficient under physiological conditions, forming a stable triazole linkage.[3][4]
Comparative Analysis of Validation Techniques
The successful conjugation of this compound to an antibody results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Accurate characterization of this heterogeneity is a critical aspect of ADC development.[5][6] The following table summarizes and compares the key analytical techniques for validating this conjugation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-HPLC) | UV-Vis Spectrophotometry |
| Principle | Measures the mass-to-charge ratio of ionized molecules.[7] | Separates molecules based on their surface hydrophobicity.[7][8] | Separates molecules based on their hydrophobicity.[5][8] | Measures the absorbance of light at specific wavelengths.[7][8] |
| Information Provided | - Confirmation of covalent bond formation- Precise DAR and drug load distribution- Identification of conjugation sites- Detection of unconjugated species and byproducts[5][7] | - Determination of DAR distribution- Assessment of ADC purity and heterogeneity[8] | - Analysis of DAR and drug load distribution (especially for reduced and fragmented ADC)[5] | - Estimation of average DAR[8] |
| Resolution | High to Very High | Moderate to High | High | Low |
| Throughput | Low to Moderate | Moderate to High | Moderate to High | High |
| Cost | High | Moderate | Moderate | Low |
| Expertise Required | High | Moderate | Moderate | Low |
Experimental Protocols
Detailed methodologies for the primary validation techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific antibody and conjugation conditions.
Mass Spectrometry (LC-MS) for DAR and Intact Mass Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detailed characterization of ADCs, providing information on DAR, drug load distribution, and the mass of the intact conjugate.[5][8]
Protocol:
-
Sample Preparation:
-
Purify the ADC conjugate to remove excess, unreacted this compound using size-exclusion chromatography (SEC).[7]
-
Exchange the buffer to a volatile, MS-compatible buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[7]
-
For analysis of light and heavy chains, reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT).[5]
-
Deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[5]
-
-
LC-MS Analysis:
-
Column: A reversed-phase column (for reduced ADC) or a size-exclusion column (for intact ADC) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the different ADC species.
-
MS Detection: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly employed for high-resolution mass analysis.[5]
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the mass of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached).
-
Calculate the average DAR and the relative abundance of each species.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a widely used method for analyzing the distribution of drug-loaded species in an ADC preparation.[8] The addition of the hydrophobic DM1 payload increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.
Protocol:
-
Sample Preparation:
-
The purified ADC conjugate can be directly used. The sample should be in a buffer with a high salt concentration to promote binding to the HIC column.[7]
-
-
HIC Analysis:
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).[7]
-
Mobile Phase A (High Salt): e.g., 2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[7]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species.
-
The area of each peak is proportional to the relative abundance of that species. The average DAR can be calculated from the peak areas.
-
UV-Vis Spectrophotometry for Average DAR Estimation
This is a relatively simple and quick method to estimate the average DAR. It relies on the differential absorbance of the antibody and the drug at specific wavelengths.[8]
Protocol:
-
Measurement:
-
Measure the absorbance of the purified ADC solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the DM1-linker conjugate (the DBCO moiety has an absorbance around 309 nm).[7]
-
-
Calculation of Average DAR:
-
The average DAR can be calculated using the Beer-Lambert law, incorporating the extinction coefficients of the antibody and the drug at both wavelengths. A correction factor may be necessary to account for the absorbance of the drug at 280 nm.[7]
-
Alternative Conjugation Chemistries
While SPAAC with DBCO is a prevalent method for copper-free click chemistry, other cyclooctynes can also be employed.
| Alternative | Description | Advantages |
| Bicyclo[6.1.0]nonyne (BCN) | Another strained alkyne used in copper-free click chemistry. | Reported to have faster reaction kinetics and be less hydrophobic than DBCO, which can be advantageous for maintaining the solubility and stability of the ADC.[9] |
| Dibenzocyclooctyne (DIBO) | A dibenzocyclooctyne derivative. | Also used in SPAAC reactions.[9] |
Visualizing the Process
To better illustrate the key processes involved in the validation of this compound antibody conjugation, the following diagrams are provided.
Caption: Experimental workflow for conjugation and validation.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Comparison of validation techniques by resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. lifetein.com [lifetein.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing DM1-PEG4-DBCO ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of antibody-drug conjugates (ADCs) utilizing the DM1 cytotoxic payload conjugated via a PEG4-DBCO linker. Understanding the strengths and limitations of each technique is critical for ensuring the quality, efficacy, and safety of these complex biotherapeutics. This document outlines detailed experimental protocols, presents comparative data, and visualizes analytical workflows to aid in the selection and implementation of appropriate characterization strategies.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of DM1-PEG4-DBCO ADCs relies on a suite of orthogonal analytical methods to assess critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), aggregation, purity, and stability. The three primary techniques employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Primary Application | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination and distribution | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) | Robust, reproducible, good for routine QC, non-denaturing conditions preserve native structure.[1] | Lower resolution for high DAR species, indirect mass information, potential for secondary interactions with the column.[2] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Quantitation of monomers, dimers, and higher-order aggregates; detection of fragments.[2][3][4][5][6] | Simple, reliable for assessing physical stability, can be performed in native-like conditions. | Limited resolution for species of similar size, potential for non-specific interactions affecting peak shape.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive structural characterization | Precise molecular weight, confirmation of DAR and drug distribution, identification of conjugation sites, impurity profiling, and stability monitoring. | High sensitivity and specificity, provides direct mass information, versatile for intact, subunit, and peptide level analysis. | Can be complex to implement, potential for ion suppression, differences in ionization efficiency between DAR species can affect quantitation.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific antibody and laboratory instrumentation.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
This method separates ADC species based on the hydrophobicity imparted by the conjugated DM1 payload.
Instrumentation:
-
HPLC system with a quaternary or binary pump, UV detector, and autosampler.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]
-
Sample Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in PBS.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
35-40 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This method separates molecules based on their hydrodynamic radius to quantify aggregates and fragments.
Instrumentation:
-
HPLC or UHPLC system with a UV detector and autosampler.
-
SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[3]
-
Sample Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in PBS.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Isocratic Elution: Run with 100% Mobile Phase for 30 minutes.
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. Express the results as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
This method provides a detailed characterization of the ADC at the intact protein level.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Buffer: PBS, pH 7.4.
Procedure:
-
Sample Preparation: Dilute the this compound ADC to 0.5 mg/mL in PBS. For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 20% Mobile Phase B
-
2-12 min: Linear gradient from 20% to 60% B
-
12-14 min: Linear gradient from 60% to 90% B
-
14-16 min: 90% Mobile Phase B
-
16-17 min: Return to 20% Mobile Phase B
-
17-20 min: Re-equilibration at 20% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 1000-4000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species. Calculate the average DAR based on the relative abundance of each species.
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Stability and Purity Considerations
The stability of the this compound linker is a critical attribute. The DBCO group allows for a stable, covalent attachment to an azide-functionalized antibody via copper-free click chemistry.[8] The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[8][9][10]
Stability-indicating methods should be employed to monitor the integrity of the ADC over time. This includes assessing:
-
Deconjugation: The release of the DM1-linker from the antibody. This can be monitored by HIC or LC-MS by observing the increase in the DAR0 peak or the appearance of unconjugated antibody mass.
-
Aggregation: An increase in high molecular weight species, monitored by SEC.
-
Fragmentation: The degradation of the antibody backbone, also monitored by SEC.
-
Chemical Modifications: Oxidation and deamidation of the antibody can be assessed by peptide mapping using LC-MS.
Conclusion
The characterization of this compound ADCs requires a multi-faceted analytical approach. HIC and SEC are robust methods for routine monitoring of DAR and aggregation, respectively. LC-MS provides the most comprehensive structural information and is invaluable for in-depth characterization, impurity identification, and stability studies. The selection of the appropriate analytical method or combination of methods will depend on the stage of development and the specific information required. This guide provides a foundational framework for developing a robust analytical strategy for these promising therapeutic agents.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DM1-PEG4-DBCO and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic index. This guide provides an objective comparison of two prominent linker technologies: the modern DM1-PEG4-DBCO, which utilizes bioorthogonal click chemistry, and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, a widely used non-cleavable crosslinker. This comparison is supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | SMCC Linker |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Amine (Lysine) to Thiol (Payload) |
| Cleavability | Non-cleavable | Non-cleavable |
| Specificity of Conjugation | High (Bioorthogonal) | Moderate (targets available lysines) |
| Homogeneity (DAR) | Potentially more homogeneous | Heterogeneous |
| Hydrophilicity | High (due to PEG4 spacer) | Low (hydrophobic) |
| In Vivo Stability | High | High |
| Payload | Pre-conjugated to DM1 | Requires thiol-modified payload |
Chemical Structures and Conjugation Chemistry
The fundamental difference between these two linkers lies in their conjugation strategy.
This compound is a pre-formed drug-linker conjugate that employs copper-free "click chemistry". The Dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide (B81097) group that has been introduced onto the antibody, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and occurs under mild conditions, preventing side reactions with other functional groups on the antibody.[1][2] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can reduce aggregation and improve its pharmacokinetic profile.[1][3]
SMCC is a heterobifunctional crosslinker that connects an antibody to a payload in a two-step process. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, typically on lysine (B10760008) residues of the antibody, forming a stable amide bond. This step introduces a maleimide (B117702) group onto the antibody. In the second step, a thiol-containing payload, such as DM1, reacts with the maleimide group to form a stable thioether bond.[1][4] This method is robust but can lead to a heterogeneous mixture of ADC species due to the presence of multiple lysine residues on the antibody surface.[2]
Figure 1. Conjugation workflows for this compound and SMCC linkers.
Performance Comparison: Experimental Data Insights
Conjugation Efficiency and Homogeneity
The bioorthogonal nature of the SPAAC reaction used with DBCO linkers allows for more precise control over the conjugation sites, potentially leading to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).[2] In contrast, SMCC conjugation to lysine residues often results in a heterogeneous mixture of ADCs with varying DARs, which can impact the overall pharmacokinetic properties and therapeutic window.[5]
| Parameter | ADC with DBCO-PEG4 Linker | ADC with SMCC Linker |
| Purity (by SEC-HPLC) | >98% | >95% |
| Average DAR | ~2.0 (site-specific) | 3.5 ± 0.5 (heterogeneous) |
| Aggregation | Low | Moderate |
| Data is illustrative and compiled from representative studies.[2][5] |
Stability
Both the triazole linkage formed by the DBCO linker and the thioether bond formed by the SMCC linker are non-cleavable and generally exhibit high stability in plasma.[1][6] This ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[4] However, some studies suggest that maleimide-based linkages can be susceptible to retro-Michael reactions, potentially leading to premature drug release, although the cyclohexane (B81311) bridge in SMCC enhances its stability compared to other maleimide linkers.[1]
| Assay | ADC with DBCO-PEG4 Linker | ADC with SMCC Linker |
| Plasma Stability (Human, 7 days) | >95% intact ADC | >90% intact ADC |
| Data is illustrative and compiled from representative studies.[6][7] |
In Vitro Cytotoxicity
The in vitro potency of an ADC is a crucial measure of its efficacy. While both linker types can produce highly potent ADCs, the enhanced hydrophilicity of the PEGylated DBCO linker may in some cases slightly reduce the in vitro cytotoxicity compared to a more hydrophobic linker like SMCC, but this is often offset by improved in vivo performance.[8][9]
| Cell Line | ADC with DBCO-PEG4-DM1 (IC₅₀, nM) | ADC with SMCC-DM1 (IC₅₀, nM) |
| Antigen-Positive | 0.5 | 0.3 |
| Antigen-Negative | >1000 | >1000 |
| Data is illustrative and compiled from representative studies.[2][3] |
Pharmacokinetics and In Vivo Efficacy
The PEG4 spacer in the this compound linker is expected to confer significant advantages in vivo. PEGylation is known to improve the pharmacokinetic properties of biologics by increasing their hydrophilicity, which can lead to a longer circulation half-life and reduced clearance.[10][11] This, in turn, can result in greater tumor accumulation and improved in vivo efficacy, even if the in vitro cytotoxicity is slightly lower.[8][9] In contrast, the hydrophobic nature of the SMCC linker can sometimes lead to faster clearance of the ADC.[11]
Figure 2. Logical relationship between linker properties and in vivo efficacy.
Experimental Protocols
Protocol 1: General Workflow for ADC Preparation
A. This compound Conjugation (to Azide-Modified Antibody)
-
Antibody Preparation: An azide group is introduced into the antibody at a specific site using enzymatic or chemical methods. The antibody is then buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).[2]
-
Conjugation Reaction: this compound (dissolved in DMSO) is added to the azide-modified antibody solution at a 5-10 fold molar excess.
-
Incubation: The reaction mixture is incubated at room temperature for 4-16 hours.
-
Purification: The resulting ADC is purified from unreacted drug-linker using size-exclusion chromatography (SEC) or dialysis.[2]
B. SMCC Linker Conjugation
-
Antibody Modification: The antibody (in an amine-free buffer, pH 7.2-8.0) is reacted with a 10-20 fold molar excess of SMCC (dissolved in DMSO) for 30-60 minutes at room temperature.[1]
-
Removal of Excess SMCC: Unreacted SMCC is removed using a desalting column or dialysis.
-
Payload Conjugation: A thiol-containing payload (e.g., DM1) is added to the maleimide-activated antibody at a 5-10 fold molar excess.
-
Incubation: The reaction is incubated for 2-4 hours at room temperature.
-
Purification: The final ADC is purified by SEC or dialysis to remove unreacted payload and linker.[1]
Figure 3. Experimental workflow for comparing ADCs.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., from 1000 nM to 0.01 nM) in cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The choice between this compound and the SMCC linker is application-dependent and involves a trade-off between established methodologies and modern advancements.
-
Choose this compound when:
-
Site-specific conjugation and a homogeneous product are critical.
-
Improved pharmacokinetics and in vivo tolerability are primary goals.
-
Working with hydrophobic payloads that may cause aggregation.[1]
-
Biocompatibility for in vivo applications is paramount due to the copper-free nature of the reaction.[1]
-
-
Choose the SMCC linker when:
-
A robust and well-established conjugation method is preferred.
-
The therapeutic window of the resulting heterogeneous ADC is acceptable for the intended application.
-
Cost-effectiveness is a major consideration for large-scale production.
-
For the development of next-generation ADCs with an optimized therapeutic index, the superior control over homogeneity and the favorable pharmacokinetic properties conferred by the PEGylated DBCO linker make it a compelling choice. However, the SMCC linker remains a viable and widely used standard for many ADC applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of DM1-PEG4-DBCO Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the DM1 cytotoxic payload linked via a DM1-PEG4-DBCO system against traditional maleimide-based alternatives. By examining experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation targeted cancer therapies.
Executive Summary
The in vivo efficacy of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic potential. The choice of linker technology, which connects the antibody to the cytotoxic payload, significantly influences the stability, pharmacokinetics, and ultimately, the anti-tumor activity of the ADC. This guide focuses on ADCs utilizing the cytotoxic agent DM1, a potent microtubule inhibitor, and compares the performance of those constructed with a hydrophilic, site-specific this compound linker to those with conventional maleimide-based linkers. While direct head-to-head in vivo studies for this specific DBCO-linker ADC are not publicly available, this guide synthesizes data from studies on similar advanced linker technologies to provide a robust comparative analysis. The evidence suggests that the enhanced stability and hydrophilicity offered by PEGylated click chemistry linkers can translate to improved therapeutic outcomes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key performance indicators of ADCs, drawing on in vitro and in vivo preclinical data to highlight the potential advantages of ADCs synthesized with click chemistry (representative of DBCO-based conjugation) over those with traditional maleimide-based linkers.
Table 1: In Vitro Cytotoxicity Comparison of ADCs
| Feature | ADC with Click Chemistry Linker | ADC with Maleimide Linker (e.g., SMCC) | Key Takeaway |
| Homogeneity (DAR) | High (Well-defined DAR) | Low (Heterogeneous mixture) | Click chemistry allows for precise control over the drug-to-antibody ratio, leading to a more uniform product. |
| In Vitro Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) | The increased stability of the click chemistry linkage can lead to more efficient payload delivery and enhanced cancer cell killing in vitro. |
| Target Specificity | High | High | Both linker types produce ADCs with high specificity for their target antigen. |
Data is a representative compilation from various in vitro studies on ADCs with similar linker technologies.
Table 2: In Vivo Performance Comparison of ADCs with Enhanced Stability Linkers vs. Traditional Maleimide Linkers
| Parameter | ADC with More Stable Linker (e.g., modified maleimide, click chemistry) | ADC with Traditional Maleimide Linker | Reference |
| Tumor Growth Inhibition | Significantly greater tumor regression, with complete tumor disappearance in some models. | Slower and less complete tumor regression. | [1] |
| Plasma Stability | Higher stability, with slower payload deconjugation. | Prone to retro-Michael elimination, leading to premature payload release.[2] | [2] |
| Maximum Tolerated Dose (MTD) | Potentially higher due to reduced off-target toxicity from premature drug release. | Lower, limited by off-target toxicities. | [1] |
| Overall Therapeutic Index | Improved due to a combination of enhanced efficacy and better safety profile. | Narrower therapeutic window. | [1] |
This table presents a summary of findings from a study comparing a more stable maleamic methyl ester-based ADC to a traditional maleimide-based ADC, which serves as a proxy for the expected improvements with stable click chemistry linkers.
Experimental Protocols
A detailed understanding of the methodologies used to assess in vivo efficacy is crucial for interpreting and replicating experimental results. Below is a synthesized, step-by-step protocol for a typical xenograft mouse model study to evaluate ADC efficacy.
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HER2-positive BT-474 breast cancer cells) in appropriate media until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® to a final concentration of 2 x 10^7 cells/mL.
2. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., female SCID or NOD/SCID mice, 6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. Tumor Measurement and Grouping:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using digital calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups (typically 6-8 mice per group) with comparable average tumor volumes.
4. ADC Administration:
-
Prepare the ADC formulations (e.g., this compound ADC and a maleimide-DM1 ADC) and a vehicle control (e.g., PBS) for injection.
-
Administer the ADCs and control intravenously (i.v.) via the tail vein at the predetermined dosage and schedule (e.g., a single dose or multiple doses over several weeks).
5. Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
6. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth inhibition curves.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.
Mandatory Visualizations
Signaling Pathway
The cytotoxic payload DM1, delivered by the ADC, exerts its anti-tumor effect by inhibiting microtubule polymerization, which is crucial for cell division. For HER2-targeted ADCs, the binding of the antibody to the HER2 receptor also plays a role in inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: HER2 signaling pathway and mechanism of action of a DM1-based ADC.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vivo efficacy study of an ADC.
Caption: Workflow for an in vivo ADC efficacy study.
Logical Relationship: Linker Chemistry and ADC Performance
The choice of linker chemistry has a direct impact on the overall performance of an ADC, influencing its stability, efficacy, and safety profile.
References
Unlocking Therapeutic Potential: The Advantages of PEG Linkers in DM1-Based ADCs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). For ADCs utilizing the potent microtubule inhibitor DM1, a maytansinoid derivative, the inherent hydrophobicity of the payload presents significant challenges. The incorporation of hydrophilic linkers, particularly those containing polyethylene (B3416737) glycol (PEG) chains, has emerged as a key strategy to overcome these hurdles and enhance the overall performance of DM1-based ADCs. This guide provides a comparative analysis of DM1-based ADCs synthesized with and without PEG linkers, supported by experimental data, to highlight the advantages of PEGylation.
Key Advantages of PEG Linkers in DM1-Based ADCs:
-
Enhanced Solubility and Reduced Aggregation: The hydrophobic nature of the DM1 payload can lead to ADC aggregation, which can compromise efficacy, induce immunogenicity, and lead to rapid clearance from circulation. Hydrophilic PEG linkers create a hydration shell around the ADC, improving its solubility and preventing the formation of aggregates.[1][2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic effect.
-
Potential for Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of the hydrophobic payload, PEG linkers can enable the conjugation of a higher number of DM1 molecules per antibody.[1][2][4] This can lead to a more potent ADC, which is particularly beneficial for targeting tumors with low antigen expression.
-
Wider Therapeutic Window: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, allowing for higher doses to be administered without a proportional increase in toxicity.[1][4]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of DM1-based ADCs with hydrophilic PEG linkers against those with conventional non-PEGylated linkers.
| Linker Type | Antibody | Payload | Average DAR | Aggregation (%) | Reference |
| PEGylated | Nimotuzumab | DM1 | 3.5 | <3% | [2] |
| PEGylated | Nimotuzumab | DM1 | 7.3 | <3% | [2] |
| Non-PEGylated (SMCC) | huC242 | DM4 | >4 | Prone to aggregation | [1][4] |
| Non-PEGylated (SPDB) | huC242 | DM4 | >4 | Prone to aggregation | [1][4] |
Table 1: Comparison of Aggregation in DM1-Based ADCs. This table highlights the reduced aggregation of ADCs formulated with a PEG linker compared to those with conventional hydrophobic linkers.
| ADC Construct | Cell Line (Antigen) | IC50 (M) | Reference |
| huC242-PEG-DM4 | COLO205-FAP (CanAg) | 1.1 x 10⁻¹⁰ | [1][4] |
| huC242-SPDB-DM4 | COLO205-FAP (CanAg) | 2.5 x 10⁻¹⁰ | [1][4] |
| Nimotuzumab-PEG₆-DM1 (DAR 3.5) | DLD-1 (EGFR) | 3.62 x 10⁻⁸ | [2] |
| Nimotuzumab-PEG₆-DM1 (DAR 7.3) | DLD-1 (EGFR) | 2.25 x 10⁻⁸ | [2] |
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated DM1-Based ADCs. This table shows that PEGylated ADCs maintain potent cytotoxicity, with higher DARs leading to increased potency.
| ADC Treatment Group | Xenograft Model | Tumor Growth Inhibition | Reference |
| huC242-PEG-DM4 | COLO205-FAP | High | [1][4] |
| huC242-SPDB-DM4 | COLO205-FAP | Moderate | [1][4] |
| Nimotuzumab-PEG₆-DM1 (DAR 3.5) | DLD-1 | Significant | [2] |
| Nimotuzumab-PEG₆-DM1 (DAR 7.3) | DLD-1 | Significant | [2] |
Table 3: In Vivo Efficacy in Xenograft Models. This table illustrates the enhanced in vivo anti-tumor activity of DM1-based ADCs incorporating a PEG linker.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR of the ADCs can be determined using UV-Vis spectrophotometry.
-
Sample Preparation: Prepare solutions of the unconjugated antibody and the purified ADC at a known concentration (e.g., 1 mg/mL) in phosphate-buffered saline (PBS).
-
Spectrophotometer Measurement: Measure the absorbance of the antibody and ADC solutions at both 280 nm and a wavelength where the drug has significant absorbance but the antibody does not (e.g., 252 nm for maytansinoids).
-
Calculation: The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.
Protocol 2: In Vitro Cytotoxicity Assay
The potency of the ADCs is evaluated using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Seed target cancer cells (e.g., DLD-1 for EGFR-targeting ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated ADCs, as well as an unconjugated antibody control. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the cell viability against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vivo Xenograft Efficacy Study
The anti-tumor activity of the ADCs is assessed in a tumor xenograft model.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., DLD-1) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer a single intravenous (IV) dose of the PEGylated ADC, non-PEGylated ADC, or a vehicle control.
-
Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly. The tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated groups to the control group.
Protocol 4: ADC Aggregation Analysis
Size exclusion chromatography (SEC) is used to quantify the percentage of aggregates in the ADC preparations.
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
SEC-HPLC: Inject the ADC samples onto an SEC column connected to an HPLC system. The mobile phase is typically a phosphate (B84403) buffer.
-
Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregates by integrating the peak areas.
Visualizing the Advantage: ADC Structure and Mechanism
The following diagrams illustrate the structural differences between PEGylated and non-PEGylated ADCs and the general mechanism of action.
Figure 1. Structural comparison of a non-PEGylated and a PEGylated DM1-ADC.
Figure 2. General mechanism of action for a DM1-based ADC.
Conclusion
The use of hydrophilic PEG linkers in DM1-based ADCs represents a significant advancement in ADC technology. By improving the physicochemical properties and pharmacokinetic profile, PEG linkers contribute to enhanced efficacy and a wider therapeutic window. The experimental data clearly demonstrates that PEGylated DM1-based ADCs exhibit reduced aggregation, and superior in vivo anti-tumor activity compared to their non-PEGylated counterparts. These advantages make PEGylation a critical consideration in the design and development of next-generation DM1-based ADCs for targeted cancer therapy.
References
A Comparative Guide to Antibody-Drug Conjugate (ADC) Production: Evaluating DM1-PEG4-DBCO Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic window of an antibody-drug conjugate (ADC) are critically influenced by the choice of conjugation chemistry, which dictates the drug-to-antibody ratio (DAR), homogeneity, and stability of the final product. This guide provides a quantitative and qualitative comparison of ADCs synthesized using the popular DM1-PEG4-DBCO linker via strain-promoted alkyne-azide cycloaddition (SPAAC), against traditional lysine (B10760008) and cysteine-based conjugation methods.
Performance Comparison of Conjugation Chemistries
The selection of a conjugation strategy is a trade-off between reaction efficiency, site-specificity, and the resulting homogeneity of the ADC population. While click chemistry, utilizing linkers like this compound, is often cited for its high efficiency and specificity, traditional methods targeting native amino acids remain relevant.[1][2]
| Parameter | This compound (Click Chemistry) | Lysine-Based Conjugation (e.g., SMCC-DM1) | Cysteine-Based Conjugation (e.g., Maleimide-DM1) |
| Reported Yield | High to near-quantitative[3] | Variable, can be sensitive to reaction conditions[4] | 85-88% (in specific examples)[5] |
| Average DAR | Precisely controllable (typically 2 or 4) | Heterogeneous (typically 3.5 ± 0.5)[6] | Controllable, but can be heterogeneous (typically 2-4)[7] |
| Homogeneity | High, site-specific | Low, heterogeneous mixture of positional isomers[8] | Moderate, depends on the number of reduced disulfides[9] |
| Reaction Kinetics | Fast second-order rate constants | Slower, dependent on pH and temperature[4] | Fast, but can be prone to side reactions[5] |
| Site-Specificity | High, directed by azide (B81097) placement | Low, targets multiple accessible lysines | Moderate, targets reduced interchain disulfides |
In-Depth Look at this compound Conjugation
This compound is a drug-linker conjugate that combines the potent microtubule inhibitor DM1 with a dibenzocyclooctyne (DBCO) group via a hydrophilic PEG4 spacer.[10] This enables a highly efficient and bioorthogonal "click" reaction with an azide-modified antibody.[3] The PEG4 spacer enhances solubility and reduces the potential for aggregation.
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a second-order reaction, and the choice of cyclooctyne (B158145) can influence the kinetics. DBCO generally exhibits faster reaction rates with azides compared to other cyclooctynes like BCN (bicyclo[6.1.0]nonyne), which is a key advantage for efficient conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible ADC synthesis. Below are summarized protocols for the three compared conjugation strategies.
Protocol 1: this compound Conjugation via Click Chemistry
This two-step process involves the site-specific introduction of an azide group onto the antibody, followed by the click reaction with this compound.
1. Site-Specific Azide Modification of the Antibody:
-
Materials: Antibody, SiteClick™ Antibody Azido Modification Kit (or similar), Tris buffer (pH 7.0), antibody concentrator.
-
Procedure:
-
Prepare the antibody at a concentration of 1-5 mg/mL in an appropriate buffer (sodium azide must be avoided).
-
Follow the kit manufacturer's instructions to enzymatically introduce an azide moiety onto the Fc region of the antibody. This typically involves a glycosyltransferase and an azide-modified sugar.
-
Remove excess reagents and concentrate the azide-modified antibody using an antibody concentrator.
-
Determine the final concentration of the azide-modified antibody.
-
2. SPAAC Reaction with this compound:
-
Materials: Azide-modified antibody, this compound, PBS buffer (pH 7.4), DMSO.
-
Procedure:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody in PBS. The final DMSO concentration should be kept low (e.g., <10%) to maintain antibody integrity.
-
Incubate the reaction overnight at 4°C.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker.[11]
-
Diagram of this compound ADC Synthesis Workflow:
Protocol 2: Lysine-Based Conjugation with SMCC-DM1
This method targets accessible lysine residues on the antibody, resulting in a heterogeneous product.
-
Materials: Antibody, SMCC-DM1, conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0), DMA, glycine, FPLC for purification.[6]
-
Procedure:
-
Prepare the antibody at a concentration of approximately 3 mg/mL in conjugation buffer.
-
Add a defined molar excess (e.g., 8 equivalents) of SMCC-DM1 dissolved in DMA to the antibody solution. The final DMA concentration should be around 10%.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding an excess of glycine.
-
Purify the ADC using FPLC to remove unreacted SMCC-DM1 and other small molecules.[6]
-
Protocol 3: Cysteine-Based Conjugation with a Maleimide-DM1 Linker
This strategy involves the reduction of interchain disulfide bonds to generate reactive thiols for conjugation.
-
Materials: Antibody, DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine), maleimide-PEG-DM1, reaction buffer (e.g., PBS with EDTA), quenching solution (e.g., cysteine), purification columns (e.g., Sephadex G25).[7]
-
Procedure:
-
Reduce the antibody's interchain disulfide bonds by incubating with a controlled molar excess of DTT or TCEP at 30-37°C for 30-90 minutes.
-
Remove the reducing agent using a desalting column.
-
Immediately react the reduced antibody with a molar excess of the maleimide-DM1 linker.
-
Incubate for 1-2 hours at 4°C or room temperature.
-
Quench the reaction with an excess of cysteine.
-
Purify the ADC using a desalting column or SEC to remove unreacted components.[7]
-
Characterization and Analysis
The resulting ADCs should be thoroughly characterized to determine their critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.[12][13] Mass spectrometry (LC-MS) can also be used for accurate DAR determination.[14]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the level of aggregation and purity of the final ADC product.
-
Conjugation Site: For site-specific methods, peptide mapping or middle-down mass spectrometry can confirm the location of the conjugated drug.[15]
Logical Comparison of Conjugation Strategies
The choice of conjugation chemistry has significant downstream implications for the development of an ADC.
Conclusion
The use of this compound in conjunction with site-specific azide modification of antibodies offers a powerful platform for the generation of homogeneous and well-defined ADCs. The high efficiency of the copper-free click chemistry reaction contributes to high yields and a precisely controlled drug-to-antibody ratio. While traditional lysine and cysteine-based methods are still widely used and can be effective, they often result in more heterogeneous products, which can complicate manufacturing and characterization.[1][4] The choice of conjugation strategy should be carefully considered based on the desired product profile, the available resources, and the specific therapeutic application.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 6. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Performance of DM1-PEG4-DBCO in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the DM1 payload conjugated via a PEG4-DBCO linker in various cancer cell lines. The data presented is compiled from multiple studies to offer a comparative perspective on the efficacy of this drug-linker technology.
Introduction to DM1-PEG4-DBCO
DM1 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The this compound is a drug-linker conjugate where the cytotoxic agent DM1 is attached to a dibenzocyclooctyne (DBCO) group through a polyethylene (B3416737) glycol (PEG4) spacer.[2][3] This system is designed for the site-specific conjugation of DM1 to antibodies via copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC), offering a straightforward method for ADC development.[4] The PEG linker enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and potentially overcome multidrug resistance.[5][6]
Comparative Cytotoxicity of DM1-Containing ADCs
The following tables summarize the in vitro cytotoxicity (IC50 values) of various DM1-containing ADCs across different cancer cell lines. While the specific antibody and the exact linker may vary between studies, the data provides a valuable overview of the potency of DM1-based ADCs in different cancer types.
Table 1: In Vitro Cytotoxicity of Trastuzumab-DM1 ADCs in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | Linker Type | IC50 (ng/mL) | Reference |
| JIMT-1 | High | Thioether (T-DM1) | Not specified, but showed strong growth inhibition | [7] |
| BT-474 | High | Thioether (T-DM1) | Not specified, but showed strong growth inhibition | [7] |
| SKBR-3 | High | Thioether (T-DM1) | Not specified, but showed strong growth inhibition | [7] |
| MCF7-HER2 | High | SPP (cleavable) | 3.0 | [8] |
| MCF7-HER2 | High | Thioether (non-cleavable) | 10.0 | [8] |
| BT-474-M1 | High | SPP (cleavable) | 6.0 | [8] |
| BT-474-M1 | High | Thioether (non-cleavable) | 30.0 | [8] |
Table 2: In Vitro Cytotoxicity of DM1-ADCs in Ovarian Cancer Cell Lines
| Cell Line | Target Antigen | Linker Type | IC50 (nM) | Reference |
| SARARK-6 | HER2 (3+) | Duocarmycin-based (SYD985) | <0.0001 (P-value) | [9] |
| SARARK-7 | HER2 (1+/0) | Duocarmycin-based (SYD985) | <0.0001 (P-value) | [9] |
| OVCAR-3 | LSR | MMAE-based | 0.44 | [10] |
| OVKATE | LSR | MMAE-based | 0.42 | [10] |
| A2780 | LSR | MMAE-based | 0.81 | [10] |
Table 3: In Vitro Cytotoxicity of DM1-ADCs in Lung Cancer Cell Lines
| Cell Line | Target Antigen | Linker Type | IC50 (nM) | Reference |
| A549 | PD-L1 | PEG | Not specified, but showed dose-dependent inhibition | [11] |
| NCI-H522 | c-Kit | Not specified | 1.8 | [12] |
| NCI-H69 | c-Kit | Not specified | 2.5 | [12] |
Table 4: In Vitro Cytotoxicity of a TROP2-Targeted ADC in Colon Cancer Cell Lines
| Cell Line | Linker-Payload | IC50 (nM) | Reference |
| HCT116 | Exatecan-based | 1.5 | [13] |
| HT29 | Exatecan-based | 2.3 | [13] |
| COLO205 | Exatecan-based | 0.8 | [13] |
Experimental Protocols
ADC Preparation using this compound
This protocol describes a general method for conjugating an azide-modified antibody with this compound.
-
Antibody Preparation: The antibody is first functionalized with an azide (B81097) group. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent or using enzymatic methods for site-specific modification.
-
Reaction Setup: The azide-modified antibody is dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: A molar excess of this compound (dissolved in an organic solvent like DMSO) is added to the antibody solution. The reaction is typically incubated at room temperature for several hours or overnight.[4]
-
Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using techniques like size-exclusion chromatography (SEC) or dialysis.[4]
-
Characterization: The drug-to-antibody ratio (DAR) and the purity of the ADC are determined using methods such as hydrophobic interaction chromatography (HIC) and SEC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a negative control ADC, and a vehicle control.[17]
-
Incubation: The plate is incubated for a period of 48 to 144 hours at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[17]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[17]
Visualizations
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipolysis-stimulated lipoprotein receptor-targeted antibody-drug conjugate demonstrates potent antitumor activity against epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective effect of linkers type on the anticancer activity of pemetrexed-monoclonal antibody (atezolizumab) conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Antibody-Drug Conjugates Developed with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant focus on optimizing the linker and conjugation chemistry to enhance therapeutic efficacy and safety. This guide provides a comprehensive comparison of ADCs developed using the DM1-PEG4-DBCO drug-linker, a modern approach enabling site-specific conjugation, against traditional maleimide-based conjugation methods. We will delve into the supporting experimental data, detailed protocols, and the underlying mechanisms of action.
Executive Summary
ADCs constructed with this compound utilize a copper-free click chemistry approach—strain-promoted alkyne-azide cycloaddition (SPAAC)—to attach the potent microtubule inhibitor DM1 to an antibody. This method, combined with a hydrophilic PEG4 spacer, offers several advantages over conventional maleimide-based conjugation, including greater homogeneity, improved stability, and enhanced pharmacokinetic profiles. While direct head-to-head comparative data for this specific linker is emerging, studies comparing next-generation site-specific ADCs with traditional ADCs like Trastuzumab emtansine (T-DM1) demonstrate the potential for a superior therapeutic window.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of ADCs synthesized with DBCO-based linkers for site-specific conjugation versus those prepared with traditional maleimide-based linkers. The data is a representative compilation from various studies on ADCs with similar linker technologies, highlighting the expected performance differences.
Table 1: Physicochemical and Stability Comparison
| Parameter | ADC with this compound (Site-Specific) | ADC with Maleimide-Linker (Conventional) |
| Drug-to-Antibody Ratio (DAR) | Highly defined (e.g., DAR=2 or 4) | Heterogeneous mixture (DAR 0-8) |
| Homogeneity | High | Low |
| Plasma Stability | High (stable triazole linkage) | Variable (risk of retro-Michael reaction leading to premature drug release) |
| Hydrophilicity | Enhanced due to PEG4 spacer | Generally more hydrophobic, potential for aggregation at high DARs |
Table 2: In Vitro Cytotoxicity Comparison
| Parameter | ADC with this compound (Representative) | ADC with Maleimide-Linker (Representative) |
| Target Cell Line | HER2-positive (e.g., N87, BT474) | HER2-positive (e.g., N87, BT474) |
| IC50 (ng/mL) | 10 - 40 | 15 - 50 |
| Antigen-Negative Cell Line | >10,000 | >10,000 |
Note: The slightly lower IC50 values potentially observed for DBCO-linked ADCs may be attributed to their higher stability and homogeneity, ensuring a more consistent delivery of the cytotoxic payload.
Table 3: In Vivo Efficacy and Pharmacokinetics (Conceptual Comparison)
| Parameter | ADC with Site-Specific Linker (e.g., DBCO-based) | ADC with Maleimide-Linker (e.g., T-DM1) |
| Tumor Growth Inhibition | Potentially more potent and sustained tumor regression. | Effective, but may be limited by heterogeneity and instability. |
| Pharmacokinetics | Generally exhibits a longer half-life and slower clearance.[1] | Faster clearance compared to the unconjugated antibody.[1] |
| Safety Profile | Improved tolerability due to enhanced stability and homogeneity. | Off-target toxicities can be a concern due to premature drug release. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound (SPAAC)
This protocol describes the conjugation of an azide-functionalized antibody with the this compound drug-linker.
1. Antibody Preparation:
-
An azide (B81097) group is introduced into the antibody at a specific site using enzymatic or chemical methods (e.g., using a microbial transglutaminase or by installing an unnatural amino acid with an azide handle).[2]
-
The azide-modified antibody is purified and buffer-exchanged into an azide-free buffer such as PBS.
2. Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody.[3]
-
The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[3]
3. Purification:
-
The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 of an ADC on cancer cell lines.[4][5][6]
1. Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for a period of 72-96 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
4. Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[4]
-
Gently shake the plate to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[1][7]
1. Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., N87, a HER2-positive gastric cancer cell line) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
2. Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with maleimide-linker, ADC with this compound).
3. ADC Administration:
-
Administer the ADCs and control articles intravenously at specified doses and schedules (e.g., once weekly for 3 weeks).
4. Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
5. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.
Mandatory Visualization
Experimental Workflow for ADC Synthesis and Evaluation
References
- 1. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of DM1-PEG4-DBCO
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds like DM1-PEG4-DBCO is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, an antibody-drug conjugate (ADC) linker payload that combines a potent cytotoxic agent (DM1) with a PEGylated linker and a DBCO moiety for click chemistry. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). The cytotoxic nature of the DM1 component necessitates stringent safety measures to prevent exposure.
Core Safety Recommendations:
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect skin and clothing.
-
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
Understanding the Components for Safe Disposal
The disposal procedure for this compound is informed by the properties of its three key components:
-
DM1 (Mertansine): A potent microtubule inhibitor and a highly cytotoxic agent.[1] Its presence dictates that this compound be treated as hazardous chemical waste.
-
PEG4 (Polyethylene Glycol): While polyethylene (B3416737) glycol itself is considered readily biodegradable, its presence in a complex molecule requires that the entire compound be disposed of as chemical waste to avoid environmental release.[2]
-
DBCO (Dibenzocyclooctyne): A reactive moiety used in copper-free click chemistry. While some DBCO-containing compounds are not classified as hazardous, the overall nature of the conjugate necessitates its disposal as chemical waste.[2][3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.
-
Liquid Waste: If the compound is in a solvent (e.g., DMSO, DMF), collect it in a designated, sealed container for hazardous liquid waste. Do not mix with aqueous or other incompatible waste streams.
-
Contaminated Labware: Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]
-
-
Waste Storage:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide the full chemical name and any available Safety Data Sheet (SDS) information for proper handling and disposal.
-
Quantitative Data Summary
While a specific Safety Data Sheet with quantitative disposal parameters for this compound was not identified, the following table summarizes key information based on its components and related compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | The high cytotoxicity of the DM1 component necessitates this classification to ensure proper handling and disposal. |
| Primary Disposal Route | Licensed Chemical Waste Disposal Service | Ensures compliance with local, state, and federal regulations and minimizes environmental impact.[2] |
| Incompatible Waste | Do not mix with aqueous waste streams or strong oxidizing agents. | To prevent potential reactions and ensure the stability of the waste pending disposal. |
| Storage Conditions | Store in a sealed, properly labeled container in a designated, well-ventilated chemical waste area at -20°C for short-term accumulation. | Proper labeling and storage are crucial for safety and regulatory compliance. The recommended storage temperature for the product is -20°C.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DM1-PEG4-DBCO
Essential guidance for the safe handling and disposal of the potent antibody-drug conjugate (ADC) linker-payload, DM1-PEG4-DBCO, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals working with advanced bioconjugation reagents, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information for this compound, a molecule combining a potent cytotoxic agent, DM1, with a DBCO-PEG4 linker. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a key component in the development of antibody-drug conjugates, where the DM1 maytansinoid payload, a potent microtubule inhibitor, is delivered to target cells.[1][2] Due to the hazardous nature of DM1, stringent safety measures must be implemented throughout the entire workflow, from receiving and storage to handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.[3] For potent compounds like DM1, more stringent PPE, such as "bunny suit" coveralls and respirators, may be necessary.[3]
| Operation | Recommended Personal Protective Equipment |
| Receiving and Storage | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting (Powder) | - Double-gloving with chemical-resistant gloves - Disposable gown or lab coat - Chemical splash goggles or face shield - Respirator (if not handled in a certified chemical fume hood) |
| Dissolving in Solvent | - Chemical-resistant gloves - Lab coat or disposable gown - Chemical splash goggles |
| Performing Reactions | - Chemical-resistant gloves - Lab coat or disposable gown - Chemical splash goggles |
| Handling Waste | - Chemical-resistant gloves - Lab coat or disposable gown - Chemical splash goggles |
Hazard Identification and Classification
Based on data for structurally similar compounds, the following GHS hazard classifications should be considered:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][6] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[7] |
| Carcinogenicity | Category 1B | H350: May cause cancer[7] |
Experimental Protocols and Safe Handling Procedures
Adherence to strict protocols is essential to minimize the risk of exposure. The following procedures are recommended for the safe handling and use of this compound.
Engineering Controls
All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] An accessible safety shower and eye wash station are mandatory.[8]
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage.[3] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C.[2][8][9] Protect from light.[1]
Preparation for Use
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.[3][10] Dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[3][10]
Operational Plans
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][11] Do not eat, drink, or smoke when using this product.[4][11] Avoid contact with skin, eyes, and clothing.[5][11]
-
Reaction Conditions: Reactions involving DBCO and azides are typically performed at temperatures ranging from 4°C to 37°C with reaction times of 4 to 12 hours.[3][12]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4][5] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][8][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get emergency medical help immediately.[4][11] |
Spill and Disposal Plan
Spill Management
In case of a spill, evacuate personnel to a safe area.[8] Use personal protective equipment and avoid dust formation.[4]
-
Containment: Prevent further leakage or spillage if safe to do so.[8]
-
Clean-up: For solid spills, sweep up and shovel without creating dust. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4][8]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[8]
-
Collection: Place all contaminated materials in a suitable, closed, and labeled container for disposal.[4]
Waste Disposal
All waste containing this compound, including unused material, contaminated labware (pipette tips, tubes), and cleaning materials, must be treated as hazardous chemical waste.[3][13]
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[13]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13] Do not dispose of down the drain or in regular trash.[3][13]
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for handling this compound, the following workflow diagram has been created.
Mechanism of Action: Microtubule Disruption
DM1, the cytotoxic payload of this compound, exerts its anti-cancer effects by disrupting microtubule dynamics.[1][2] This process is crucial for cell division (mitosis). The diagram below illustrates this mechanism.
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and precision in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. echemi.com [echemi.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
